molecular formula C15H12O B1270420 4'-Benzyloxyphenyl acetylene CAS No. 84284-70-8

4'-Benzyloxyphenyl acetylene

Cat. No.: B1270420
CAS No.: 84284-70-8
M. Wt: 208.25 g/mol
InChI Key: XQHAOXRZNLCKJO-UHFFFAOYSA-N
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Description

4'-Benzyloxyphenyl acetylene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHAOXRZNLCKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363422
Record name 4'-Benzyloxyphenyl acetylene
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84284-70-8
Record name 4'-Benzyloxyphenyl acetylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84284-70-8
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Foundational & Exploratory

Synthesis and Characterization of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Benzyloxyphenyl acetylene, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Sonogashira coupling reaction, along with expected analytical data for the thorough characterization of the final compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 84284-70-8
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
Appearance Off-white to light yellow solid
Purity ≥98%
Storage 4°C, stored under nitrogen

Table 2: Predicted Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂), 3.05 (s, 1H, C≡CH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.0, 136.5, 133.5, 128.6, 128.0, 127.5, 115.5, 115.0, 83.0, 77.0, 70.5
IR (KBr) ν (cm⁻¹): ~3300 (C≡C-H stretch), 3030 (Ar C-H stretch), 2110 (C≡C stretch), 1605, 1510 (C=C stretch), 1240 (C-O stretch)
Mass Spectrometry (EI) m/z: 208 [M]⁺, 91 [C₇H₇]⁺

Synthesis Pathway

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A plausible two-step synthetic route starts from the readily available 4-iodophenol.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sonogashira Coupling 4-Iodophenol 4-Iodophenol 4-Benzyloxyiodobenzene 4-Benzyloxyiodobenzene 4-Iodophenol->4-Benzyloxyiodobenzene Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->4-Benzyloxyiodobenzene Base K₂CO₃, Acetone Intermediate 1-(Benzyloxy)-4-((trimethylsilyl)ethynyl)benzene 4-Benzyloxyiodobenzene->Intermediate Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Intermediate Catalyst PdCl₂(PPh₃)₂, CuI, TEA, THF Final_Product This compound Intermediate->Final_Product Deprotection K₂CO₃, MeOH

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyiodobenzene

This procedure details the Williamson ether synthesis to protect the hydroxyl group of 4-iodophenol.

Materials:

  • 4-Iodophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-iodophenol in anhydrous acetone, add potassium carbonate.

  • Add benzyl bromide dropwise to the stirred suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 4-benzyloxyiodobenzene, which can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Synthesis of this compound

This protocol describes the Sonogashira coupling of 4-benzyloxyiodobenzene with a protected acetylene source, followed by deprotection.

Materials:

  • 4-Benzyloxyiodobenzene (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-benzyloxyiodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add ethynyltrimethylsilane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.

  • Upon completion, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate, 1-(benzyloxy)-4-((trimethylsilyl)ethynyl)benzene, by flash column chromatography on silica gel.

  • Dissolve the purified intermediate in methanol and add potassium carbonate.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure, add water to the residue, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous characterization of the synthesized this compound.

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structure_Confirmation Structural Confirmation Pure_Product->Structure_Confirmation Purity_Assessment Purity and Identity Assessment Pure_Product->Purity_Assessment NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR TLC TLC Analysis Purity_Assessment->TLC MP Melting Point Purity_Assessment->MP

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide to 4'-Benzyloxyphenyl Acetylene: Chemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4'-benzyloxyphenyl acetylene. This compound, featuring a terminal alkyne and a benzyloxy ether, is a valuable building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This document details experimental protocols for its preparation via Sonogashira coupling and outlines the expected outcomes from key analytical techniques, including NMR, IR, and mass spectrometry. Furthermore, it explores the reactivity and stability of the molecule and discusses the potential biological significance of the benzyloxyphenyl acetylene scaffold.

Chemical Properties

This compound, also known as 1-(benzyloxy)-4-ethynylbenzene, is an organic compound with the molecular formula C₁₅H₁₂O.[1][2] It presents as an off-white to light yellow solid.[2] Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O[1][2]
Molecular Weight 208.26 g/mol [1][2]
Melting Point 260 °C[2][3]
Boiling Point (Predicted) 328.5 ± 25.0 °C[2][3]
Appearance Off-white to light yellow solid[2]
Storage Temperature 2-8°C or 4°C under nitrogen[1][2]
Solubility Soluble in common organic solvents like THF, CH₂Cl₂, and acetone.
Synonyms 1-(Benzyloxy)-4-ethynylbenzene, Benzyl 4-ethynylphenyl ether[1]

Synthesis

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. A general and reliable method involves the coupling of an aryl halide (e.g., 1-(benzyloxy)-4-iodobenzene) with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Synthesis_Workflow A 1-(Benzyloxy)-4-iodobenzene + TMS-Acetylene B ((4-(Benzyloxy)phenyl)ethynyl)trimethylsilane A->B Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N C This compound B->C Deprotection K₂CO₃, MeOH

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a two-step synthesis of this compound from 1-(benzyloxy)-4-iodobenzene and trimethylsilylacetylene.

Step 1: Synthesis of ((4-(Benzyloxy)phenyl)ethynyl)trimethylsilane

  • Materials:

    • 1-(Benzyloxy)-4-iodobenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-4-iodobenzene (1.0 eq).

    • Dissolve the starting material in a mixture of anhydrous THF and triethylamine (2:1 v/v).

    • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).[4]

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ((4-(benzyloxy)phenyl)ethynyl)trimethylsilane.

Step 2: Deprotection to this compound

  • Materials:

    • ((4-(Benzyloxy)phenyl)ethynyl)trimethylsilane

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the silyl-protected alkyne (1.0 eq) from Step 1 in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

    • Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Analysis and Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the acetylenic proton.

  • Aromatic Protons: Multiple signals in the range of δ 6.9-7.5 ppm. The protons on the phenyl ring adjacent to the ether oxygen will be shifted slightly upfield compared to those on the benzyl group.

  • Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0-5.1 ppm.

  • Acetylenic Proton (-C≡C-H): A singlet around δ 3.0 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, benzylic, and acetylenic carbons.

  • Aromatic Carbons: Signals between δ 115 and 160 ppm.

  • Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

  • Acetylenic Carbons (-C≡C-H): Two signals in the range of δ 77-84 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Acetylenic C-H Stretch ~3300Strong, sharp
Aromatic C-H Stretch 3000-3100Medium
Aliphatic C-H Stretch (CH₂) 2850-2960Medium
C≡C Stretch ~2100-2150Weak to medium, sharp
Aromatic C=C Stretch 1500-1600Medium to strong
C-O Stretch (Ether) 1200-1250Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 208. The fragmentation pattern is expected to be influenced by the benzylic ether linkage.

MS_Fragmentation Parent [C₁₅H₁₂O]⁺˙ m/z = 208 Frag1 [C₈H₅O]⁺ m/z = 117 Parent->Frag1 - C₇H₇˙ Frag2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) Parent->Frag2 - C₈H₅O˙

Caption: Plausible mass spectrometry fragmentation pathway.

A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragment could arise from the loss of the benzyl radical, resulting in an ion at m/z 117.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the benzyl ether.

  • Terminal Alkyne: The acidic proton of the terminal alkyne can be deprotonated by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide.[5] This acetylide can then participate in various carbon-carbon bond-forming reactions. The alkyne can also undergo addition reactions with electrophiles and participate in cycloaddition reactions.[5][6]

  • Benzyl Ether: The benzyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis) or strongly acidic conditions.[7] Visible-light-mediated debenzylation has also been reported as a mild cleavage method.[7]

The compound should be stored in a cool, dry place, and under an inert atmosphere to prevent potential polymerization or degradation of the terminal alkyne.

Applications in Drug Development and Materials Science

While specific biological activities of this compound are not extensively documented, the structural motifs it contains are prevalent in medicinally and materially relevant molecules.

  • Medicinal Chemistry: The acetylene group is a recognized pharmacophore and is present in numerous bioactive compounds.[8][9] It can act as a rigid linker or a bioisostere for other functional groups. The benzyloxyphenyl moiety is also found in various pharmacologically active agents. Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, including in the development of enzyme inhibitors and receptor antagonists.

  • Materials Science: The rigid, linear structure imparted by the phenylacetylene unit makes this compound and its derivatives of interest in the development of liquid crystals and other advanced materials with specific optical and electronic properties.[4]

Logical_Relationship Core This compound Scaffold App1 Medicinal Chemistry Core->App1 App2 Materials Science Core->App2 SubApp1a Enzyme Inhibitors App1->SubApp1a SubApp1b Receptor Antagonists App1->SubApp1b SubApp2a Liquid Crystals App2->SubApp2a SubApp2b Organic Electronics App2->SubApp2b

Caption: Potential application areas.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established organometallic coupling reactions. The presence of both a reactive terminal alkyne and a stable, yet cleavable, benzyl ether makes it an attractive building block for the construction of more complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

Spectroscopic and Synthetic Profile of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for 4'-Benzyloxyphenyl acetylene. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30m5HAr-H (Benzyl)
~7.40d2HAr-H (Phenyl, ortho to -C≡CH)
~6.95d2HAr-H (Phenyl, ortho to -OBn)
~5.10s2H-O-CH₂ -Ph
~3.05s1H-C≡C-H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~159.0C -OBn
~136.5Ar-C (Benzyl, ipso)
~133.5Ar-C H (ortho to -C≡CH)
~128.6Ar-C H (Benzyl)
~128.2Ar-C H (Benzyl)
~127.5Ar-C H (Benzyl)
~115.0Ar-C H (ortho to -OBn)
~114.5Ar-C (ipso to -C≡CH)
~83.5-C ≡CH
~77.5-C≡C H
~70.0-O-C H₂-Ph
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~3030MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~2110Medium, SharpC≡C stretch
~1605, 1510StrongAromatic C=C stretch
~1245StrongAr-O stretch (asymmetric)
~1025MediumAr-O stretch (symmetric)
~830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
208100[M]⁺ (Molecular Ion)
91~80[C₇H₇]⁺ (Tropylium ion)
117~40[M - C₇H₇]⁺
179~30[M - CHO]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction. This protocol outlines a general procedure that can be adapted.

Materials:

  • 4-Iodophenol or 4-Bromophenol

  • Benzyl bromide

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., Tetrahydrofuran, Toluene)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • Benzylation of 4-halophenol: To a solution of 4-iodophenol or 4-bromophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture and add benzyl bromide dropwise. Heat the reaction mixture to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the product (4-(benzyloxy)iodobenzene or 4-(benzyloxy)bromobenzene) by column chromatography or recrystallization.

  • Sonogashira Coupling: To a degassed solution of the 4-(benzyloxy)halobenzene and a suitable solvent (e.g., THF or toluene), add the palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine). To this mixture, add ethynyltrimethylsilane dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

  • Deprotection: After an aqueous workup and purification of the silyl-protected product, dissolve the compound in a solvent like THF. Add a solution of TBAF and stir at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Final Purification: After completion of the deprotection, perform an aqueous workup and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: Prepare a sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (4-Halophenol, Benzyl Bromide, Ethynyltrimethylsilane) benzylation Benzylation start->benzylation sonogashira Sonogashira Coupling benzylation->sonogashira deprotection Deprotection (TBAF) sonogashira->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and analytical workflow for this compound.

A Technical Guide to Novel Synthesis Routes for 4'-Benzyloxyphenyl Acetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern and efficient synthetic routes for the preparation of 4'-Benzyloxyphenyl acetylene derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the acetylene moiety and the physicochemical properties imparted by the benzyloxyphenyl group. This document details two primary synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data for comparison.

Introduction

The this compound scaffold is a key structural motif in a variety of biologically active molecules. The acetylene group can participate in numerous transformations, such as click chemistry, Sonogashira couplings, and serves as a privileged structural feature in drug discovery, targeting a wide range of proteins including kinases and steroid receptors.[1][2] The benzyloxy group offers a stable protecting group for the phenolic hydroxyl and can influence the pharmacokinetic properties of a molecule. This guide will focus on two principal and robust methods for the synthesis of the core molecule, this compound: the Sonogashira coupling of a protected acetylene with a benzyloxy-substituted aryl halide, and the Corey-Fuchs reaction of 4-benzyloxybenzaldehyde.

Synthetic Strategies

Two main retrosynthetic pathways for this compound are outlined below. Both routes begin from commercially available starting materials and employ well-established, high-yielding reactions.

Route 1: Sonogashira Coupling

This approach involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. To avoid side reactions with the terminal alkyne, a protected version, such as trimethylsilylacetylene (TMSA), is often used, followed by a deprotection step.

Route 2: Corey-Fuchs Reaction

Experimental Protocols

Synthesis of Precursors

1. Synthesis of 4-Benzyloxyiodobenzene (Precursor for Route 1)

This precursor can be synthesized from 4-iodophenol and benzyl bromide via a Williamson ether synthesis.

  • Reaction:

  • Experimental Protocol:

    • To a solution of 4-iodophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford 4-benzyloxyiodobenzene.

2. Synthesis of 4-Benzyloxybenzaldehyde (Precursor for Route 2)

This aldehyde is prepared by the Williamson ether synthesis from 4-hydroxybenzaldehyde and benzyl bromide.

  • Reaction:

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

    • Add anhydrous potassium carbonate (3.5 eq) to the solution.

    • Add benzyl bromide (1.02 eq) to the mixture.

    • Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.

    • After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.

    • Dry the ether solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain colorless crystals of 4-benzyloxybenzaldehyde. An 87.4% yield has been reported for this procedure.[6]

Route 1: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 4-Benzyloxyiodobenzene with Trimethylsilylacetylene

  • Reaction:

  • Experimental Protocol:

    • To a dried Schlenk flask, add 4-benzyloxyiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous triethylamine (2.0 eq) and anhydrous THF as the solvent.

    • Add trimethylsilylacetylene (1.2 eq) via syringe.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected acetylene derivative.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction:

  • Experimental Protocol:

    • Dissolve the silylated acetylene (1.0 eq) in methanol.

    • Add a catalytic amount of potassium carbonate (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with diethyl ether, wash with water and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography to obtain this compound.

Route 2: Corey-Fuchs Reaction

Step 1: Formation of the Dibromoalkene

  • Reaction:

  • Experimental Protocol:

    • To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

    • Stir the resulting dark red mixture for 30 minutes at 0 °C.

    • Add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in dry dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Yields for this step are typically in the range of 70-95%.[3]

Step 2: Conversion to the Terminal Alkyne

  • Reaction:

  • Experimental Protocol:

    • Dissolve the dibromoalkene (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.

    • Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Sonogashira CouplingRoute 2: Corey-Fuchs Reaction
Starting Material 4-Benzyloxyiodobenzene4-Benzyloxybenzaldehyde
Key Reagents Pd catalyst, Cu(I) co-catalyst, base, protected acetyleneCBr₄, PPh₃, n-BuLi
Number of Steps 2 (coupling + deprotection)2 (dibromoalkenation + elimination)
Typical Overall Yield Good to ExcellentGood (typically 70-95% for the first step)[3]
Advantages High functional group tolerance, mild reaction conditions.Avoids the use of expensive metal catalysts, readily available aldehyde starting material.
Disadvantages Potential for metal contamination in the final product.Requires stoichiometric amounts of phosphine and strong base (n-BuLi), generation of triphenylphosphine oxide as a byproduct.

Visualization of Workflows and Pathways

Logical Relationship of Synthetic Routes

SynthesisRoutes cluster_route1 Route 1: Sonogashira Coupling cluster_route2 Route 2: Corey-Fuchs Reaction Iodophenol 4-Iodophenol Benzyloxyiodobenzene 4-Benzyloxyiodobenzene Iodophenol->Benzyloxyiodobenzene Williamson Ether Synthesis Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Benzyloxybenzaldehyde 4-Benzyloxybenzaldehyde Hydroxybenzaldehyde->Benzyloxybenzaldehyde Williamson Ether Synthesis BenzylBromide Benzyl Bromide BenzylBromide->Benzyloxyiodobenzene BenzylBromide->Benzyloxybenzaldehyde TMSA Trimethylsilylacetylene ProtectedAcetylene Silyl-protected This compound TMSA->ProtectedAcetylene CBr4_PPh3 CBr4 / PPh3 Dibromoalkene 1-(Benzyloxy)-4-(2,2-dibromovinyl)benzene CBr4_PPh3->Dibromoalkene nBuLi n-BuLi FinalProduct 4'-Benzyloxyphenyl acetylene nBuLi->FinalProduct Benzyloxyiodobenzene->ProtectedAcetylene Sonogashira Coupling Benzyloxybenzaldehyde->Dibromoalkene Step 1 ProtectedAcetylene->FinalProduct Deprotection Dibromoalkene->FinalProduct Step 2 SonogashiraWorkflow Start Combine 4-Benzyloxyiodobenzene, Pd catalyst, and CuI in a Schlenk flask Inert Evacuate and backfill with Argon Start->Inert Reagents Add triethylamine, THF, and TMSA Inert->Reagents Reaction Stir at room temperature (Monitor by TLC) Reagents->Reaction Workup1 Dilute with ether, filter through celite Reaction->Workup1 Workup2 Wash with aq. NH4Cl and brine Workup1->Workup2 Dry Dry over Na2SO4, filter, and concentrate Workup2->Dry Purify1 Column Chromatography (Protected Product) Dry->Purify1 Deprotection Dissolve in MeOH, add K2CO3 Purify1->Deprotection Reaction2 Stir at room temperature Deprotection->Reaction2 Workup3 Remove MeOH, dilute with ether Reaction2->Workup3 Workup4 Wash with water and brine Workup3->Workup4 Dry2 Dry over MgSO4, filter, and concentrate Workup4->Dry2 Purify2 Column Chromatography (Final Product) Dry2->Purify2 Final 4'-Benzyloxyphenyl acetylene Purify2->Final STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene Target Gene (e.g., for proliferation, survival) STAT3_active->Gene Promotes Transcription Inhibitor 4'-Benzyloxyphenyl acetylene Derivative Inhibitor->STAT3_active Inhibits Dimerization/ DNA Binding

References

Solubility and Stability of 4'-Benzyloxyphenyl Acetylene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4'-benzyloxyphenyl acetylene in organic solvents. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established chemical principles and data from structurally analogous compounds, namely aryl acetylenes and benzyl ethers, to provide a robust predictive assessment. The information herein is intended to guide researchers in handling, formulation development, and stability testing of this compound.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

PropertyValue
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
Appearance Off-white to light yellow solid
Melting Point 260 °C
Boiling Point (Predicted) 328.5 ± 25.0 °C

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on its chemical structure—a largely nonpolar aromatic framework with a polarizable acetylene group and an ether linkage—a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The compound is expected to exhibit good solubility in common organic solvents and be practically insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneSoluble to Highly SolubleThe large nonpolar surface area of the two phenyl rings and the benzyl group will interact favorably with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can interact with the ether oxygen and the π-system of the acetylene and aromatic rings.
Polar Protic Methanol, Ethanol, IsopropanolSparingly Soluble to SolubleThe ability to accept a hydrogen bond at the ether oxygen may contribute to solubility, but the large nonpolar structure will limit miscibility with lower alcohols.
Aqueous WaterInsolubleThe hydrophobic nature of the molecule will prevent significant dissolution in water.

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the benzyl ether and the terminal acetylene. Benzyl ethers are known for their general stability under a wide range of conditions, but they are susceptible to cleavage under specific acidic, reductive, and some oxidative conditions. The terminal acetylene group can undergo various reactions, including oxidation and polymerization, particularly in the presence of heat, light, or metal catalysts.

Table 2: Predicted Stability of this compound Under Various Conditions

ConditionReagents/EnvironmentPredicted StabilityPotential Degradation Products
Acidic Strong acids (e.g., HBr, BCl₃)Unstable4-Ethynylphenol and benzyl bromide/chloride
Basic Strong bases (e.g., NaOH, KOH)Generally Stable-
Oxidative Strong oxidizing agents (e.g., KMnO₄, O₃); 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)UnstableCleavage of the benzyl ether to form 4-ethynylphenol and benzaldehyde/benzoic acid. The acetylene group can also be oxidized.
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)Unstable4-Ethylphenyl benzyl ether (if acetylene is reduced) and/or 4-ethynylphenol and toluene (if benzyl ether is cleaved).
Thermal High temperaturesPotentially UnstablePolymerization of the acetylene group or decomposition.
Photolytic UV lightPotentially UnstableMay promote polymerization or oxidation.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in an organic solvent.

Workflow for Solubility Determination

G A 1. Prepare saturated solution: Add excess this compound to the solvent in a sealed vial. B 2. Equilibrate: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium. A->B C 3. Separate solid from solution: Centrifuge or filter the suspension to remove undissolved solid. B->C D 4. Prepare sample for analysis: Carefully withdraw an aliquot of the clear supernatant and dilute with a known volume of a suitable solvent. C->D E 5. Quantify concentration: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). D->E F 6. Calculate solubility: Determine the concentration in the original supernatant based on the dilution factor. E->F

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed vial containing the organic solvent of interest.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge or filter the suspension using a syringe filter compatible with the solvent.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible (UV-Vis) spectroscopy, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the concentration of the diluted sample.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study

G A 1. Prepare stock solution of this compound in a suitable solvent (e.g., ACN:water). B 2. Subject aliquots of the stock solution to various stress conditions: - Acid hydrolysis (e.g., 0.1 M HCl) - Base hydrolysis (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal stress (e.g., 60 °C) - Photolytic stress (e.g., UV/Vis light) A->B C 3. Neutralize/quench the reactions at specific time points. B->C D 4. Analyze all samples (stressed and control) using a stability-indicating HPLC method. C->D E 5. Evaluate results: - Assess peak purity of the parent compound. - Quantify the decrease in the parent compound peak. - Identify and quantify major degradation products. D->E

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact parent compound from all major degradation products.

  • Data Analysis:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting peaks.

    • Identify and characterize the major degradation products, if possible, using techniques like LC-MS.

Potential Degradation Pathways

Based on the known chemistry of benzyl ethers and terminal acetylenes, the following degradation pathways for this compound can be proposed.

Potential Degradation Pathways of this compound

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Degradation Products A 4'-Benzyloxyphenyl Acetylene B Acid Hydrolysis / Reductive Cleavage (H₂, Pd/C) A->B Cleavage of C-O bond C Oxidation (e.g., DDQ, KMnO₄) A->C Cleavage of C-O bond D Oxidation of Acetylene A->D Oxidation of C≡C bond E 4-Ethynylphenol B->E F Toluene / Benzyl Halide B->F C->E G Benzaldehyde / Benzoic Acid C->G H Phenylacetic Acid derivative D->H

Caption: Potential degradation pathways of this compound.

Disclaimer: The information provided in this technical guide is based on established chemical principles and data for analogous compounds. It is intended for guidance and informational purposes only. Experimental verification of the solubility and stability of this compound is strongly recommended for any specific application.

A Theoretical and Computational Exploration of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing 4'-Benzyloxyphenyl acetylene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful avenue for predicting molecular properties, understanding electronic structure, and simulating spectroscopic behavior. This document outlines a standard workflow employing Density Functional Theory (DFT) and other computational techniques to elucidate the geometric, electronic, and vibrational characteristics of this compound. The methodologies described herein are based on established computational practices for similar aromatic and acetylenic compounds, providing a robust framework for future in-silico and experimental investigations.

Introduction

This compound belongs to the class of substituted phenylacetylenes, which are integral building blocks in the synthesis of polymers, pharmaceuticals, and other functional organic materials. The combination of the rigid acetylene linker and the flexible benzyloxy group imparts unique conformational and electronic properties to the molecule. Understanding these properties at a molecular level is crucial for designing novel compounds with tailored functionalities.

Computational chemistry provides a suite of tools to predict and analyze molecular characteristics with high accuracy.[1] Methods like Density Functional Theory (DFT) have proven to be invaluable in studying the structure, reactivity, and spectroscopic signatures of organic molecules.[2] This guide details a theoretical and computational protocol for a thorough investigation of this compound, offering insights that can guide synthetic efforts and experimental characterization.

Computational Methodology

A typical computational study of an organic molecule like this compound involves several key steps, from geometry optimization to the calculation of various molecular properties.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

  • Method: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization of organic molecules.[2][3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice known for its balance of accuracy and computational cost.[4]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and describing the electronic structure of lone pairs and π-systems.

  • Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Verification: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

The logical workflow for this computational study is depicted in the following diagram:

computational_workflow start Define Molecular Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq->verify props Calculate Molecular Properties verify->props spectra Simulate Spectra verify->spectra analysis Data Analysis and Interpretation props->analysis spectra->analysis signaling_pathway cluster_mol This compound cluster_spec Spectroscopic Signatures Phenyl_Ring_1 Phenyl Ring Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Phenyl_Ring_1->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (~1600-1450 cm⁻¹) Phenyl_Ring_1->Aromatic_CC Benzyloxy_Group Benzyloxy Group Aliphatic_CH Aliphatic C-H Stretch (~3000-2850 cm⁻¹) Benzyloxy_Group->Aliphatic_CH CO_Stretch C-O Stretch (~1260-1000 cm⁻¹) Benzyloxy_Group->CO_Stretch Acetylene_Linker Acetylene Linker CC_Triple_Bond C≡C Stretch (~2260-2100 cm⁻¹) Acetylene_Linker->CC_Triple_Bond Phenyl_Ring_2 Phenyl Ring Phenyl_Ring_2->Aromatic_CH Phenyl_Ring_2->Aromatic_CC

References

An In-depth Technical Guide on the Discovery and Isolation of 4'-Benzyloxyphenyl Acetylene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and purification methodologies for 4'-Benzyloxyphenyl acetylene and its essential precursors. The document focuses on the prevalent Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: Synthetic Strategy

This compound, also known as 1-ethynyl-4-(phenylmethoxy)benzene, is a valuable building block in the synthesis of more complex molecules, including liquid crystals and pharmaceutical intermediates.[3] Its synthesis is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[4] This guide focuses on a robust and widely adopted two-step synthetic strategy:

  • Preparation of the Aryl Halide Precursor : Synthesis of 1-(benzyloxy)-4-iodobenzene via Williamson ether synthesis from 4-iodophenol and benzyl bromide.

  • Sonogashira Coupling : The reaction of the synthesized 1-(benzyloxy)-4-iodobenzene with a suitable acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne.

This strategic pathway is outlined below, detailing the discovery and isolation of the key precursors.

Synthesis of the Key Precursor: 1-(Benzyloxy)-4-iodobenzene

The initial step involves the protection of the hydroxyl group of 4-iodophenol using a benzyl group. This Williamson ether synthesis is a fundamental reaction that prevents the acidic phenol proton from interfering with the subsequent organometallic coupling reaction.

  • Reagents : 4-iodophenol (1.0 eq), benzyl bromide (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), acetone or acetonitrile (solvent).

  • Procedure :

    • To a solution of 4-iodophenol in acetone, add potassium carbonate.

    • Stir the suspension vigorously and add benzyl bromide dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(benzyloxy)-4-iodobenzene.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Precursor Product A 4-Iodophenol R1 Williamson Ether Synthesis in Acetone (Reflux) A->R1 B Benzyl Bromide B->R1 C K₂CO₃ (Base) C->R1 P1 1-(Benzyloxy)-4-iodobenzene R1->P1

Caption: Synthesis of the 1-(Benzyloxy)-4-iodobenzene precursor.

Synthesis of this compound

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds.[1] In this core step, the synthesized aryl iodide precursor is coupled with an acetylene partner. Using trimethylsilylacetylene (TMSA) is advantageous as it prevents the self-coupling (Glaser coupling) of the terminal alkyne.[1] A subsequent deprotection step easily removes the silyl group to furnish the desired product.

  • Reagents : 1-(benzyloxy)-4-iodobenzene (1.0 eq), trimethylsilylacetylene (TMSA, 1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (CuI, 0.04 eq), triethylamine (Et₃N) or diisopropylamine (DIPA) (solvent and base).

  • Part A: Coupling Reaction :

    • To a flask charged with 1-(benzyloxy)-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI, add degassed triethylamine.

    • Stir the mixture under an inert atmosphere (e.g., Argon) and add TMSA dropwise.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.[5]

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected intermediate.

  • Part B: Deprotection :

    • Dissolve the crude intermediate from Part A in a solvent mixture such as tetrahydrofuran (THF) and methanol.

    • Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., hexane or ether).[5]

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[5]

Isolation and Purification

The final and critical stage is the isolation of pure this compound from the reaction mixture. Column chromatography is the most common and effective method for this purification.

  • Method : Flash column chromatography on silica gel.[3]

  • Procedure :

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate or hexane and ether/acetone.[5]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

G cluster_reaction Sonogashira Coupling cluster_workup Workup & Deprotection cluster_purification Purification cluster_final Final Product R1 Combine Precursor, Catalysts (Pd/Cu), Base (Et₃N), and TMSA R2 Heat Reaction Mixture (e.g., 80°C) R1->R2 W1 Cool and Filter Reaction Mixture R2->W1 W2 Add Base (e.g., K₂CO₃) in THF/Methanol W1->W2 W3 Aqueous Extraction (Water/Hexane) W2->W3 W4 Dry and Concentrate W3->W4 P1 Column Chromatography on Silica Gel W4->P1 F1 Pure 4'-Benzyloxyphenyl Acetylene P1->F1

Caption: Experimental workflow for Sonogashira coupling and isolation.

Data Presentation

The following tables summarize key quantitative data reported for Sonogashira coupling reactions and the physical properties of this compound.

Table 1: Representative Sonogashira Reaction Parameters

Aryl HalideAcetyleneCatalyst SystemBase/SolventTemp. (°C)Yield (%)Reference
Substituted IodobenzeneAryl AcetylenePd on solid support / Cu₂OTHF/DMA8062-75[5]
Iodobenzene DerivativesTerminal AcetylenesPd immobilized on Janus particlesEt₃N / H₂OAmbient~96[6]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 84284-70-8[7][8]
Molecular Formula C₁₅H₁₂O[7][9]
Molecular Weight 208.26 g/mol [7][9]
Melting Point 260 °C[9]
Boiling Point 328.5 ± 25.0 °C (Predicted)[9]
¹H NMR (CDCl₃, δ) 8.34 (d), 8.22 (d), 7.53-7.40 (m), 7.21 (d), 7.09 (d), 7.06 (d), 5.15 (s, 2H), ...[3]*
Purity ≥98% (Commercially available)[7]

*Note: The provided ¹H NMR data is for a larger liquid crystal molecule containing the 4-benzyloxyphenyl moiety, illustrating characteristic shifts.[3] Specific shifts for the title compound would feature the benzylic protons (OCH₂) around 5.1 ppm and the aromatic protons in their respective regions.

References

4'-Benzyloxyphenyl acetylene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Benzyloxyphenyl Acetylene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-(benzyloxy)-4-ethynylbenzene, is a versatile bifunctional organic compound that has garnered significant attention as a crucial building block in modern organic synthesis. Its structure, featuring a terminal alkyne group and a benzyl-protected phenol, provides two reactive sites that can be selectively functionalized. The terminal alkyne is a gateway for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a new functional handle for further molecular elaboration.

This combination of functionalities makes this compound a valuable precursor for the synthesis of a wide array of complex molecules. Its derivatives are integral to the development of pharmaceuticals, advanced functional materials, and liquid crystals.[1] The acetylene unit, in particular, is a privileged structural motif in medicinal chemistry, often acting as a rigid linker between pharmacophores or as an isostere for other chemical groups.[2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 84284-70-8[3][4][5]
Molecular Formula C₁₅H₁₂O[3][5]
Molecular Weight 208.26 g/mol [3][5]
Melting Point 260 °C[3][4]
Boiling Point (Predicted) 328.5 ± 25.0 °C[3][4]
Density (Predicted) 1.09 ± 0.1 g/cm³[4]
Purity ≥98% (Commercially available)[5][6]
Appearance White to off-white solidN/A
SMILES C#CC1=CC=C(C=C1)OCC2=CC=CC=C2[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a sequence of protection followed by a Sonogashira cross-coupling reaction. The general workflow is outlined below.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection p_Hydroxyiodobenzene 4-Iodophenol p_Benzyloxyiodobenzene 4-(Benzyloxy)-1-iodobenzene p_Hydroxyiodobenzene->p_Benzyloxyiodobenzene BnBr Benzyl Bromide BnBr->p_Benzyloxyiodobenzene Base Base (e.g., K₂CO₃) Base->p_Benzyloxyiodobenzene Solvent1 Solvent (e.g., Acetone) Solvent1->p_Benzyloxyiodobenzene TMSA Trimethylsilylacetylene Intermediate 4-(Benzyloxy)-1-((trimethylsilyl)ethynyl)benzene p_Benzyloxyiodobenzene->Intermediate TMSA->Intermediate Catalyst Pd(PPh₃)₄, CuI Catalyst->Intermediate Base2 Base (e.g., Et₃N) Base2->Intermediate Solvent2 Solvent (e.g., Toluene) Solvent2->Intermediate Deprotect_Agent Base (e.g., K₂CO₃) Final_Product This compound Intermediate->Final_Product Deprotect_Agent->Final_Product Solvent3 Solvent (e.g., MeOH) Solvent3->Final_Product

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is adapted from a similar synthesis of a disubstituted acetylene.[7]

  • Step 1: Synthesis of 4-(Benzyloxy)-1-iodobenzene.

    • To a solution of 4-iodophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

    • Add benzyl bromide (1.1 eq.) dropwise and heat the mixture to reflux for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-1-iodobenzene.

  • Step 2: Synthesis of 4-(Benzyloxy)-1-((trimethylsilyl)ethynyl)benzene.

    • To a solution of 4-(benzyloxy)-1-iodobenzene (1 eq.) in toluene, add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triethylamine (Et₃N, 2 eq.).

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Add trimethylsilylacetylene (1.2 eq.) and stir the reaction at 40-50 °C for 12-24 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of celite, wash with toluene, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Step 3: Synthesis of this compound.

    • Dissolve the silyl-protected intermediate (1 eq.) in methanol (MeOH).

    • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.2 eq.).

    • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[7]

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to afford this compound as a solid.

Core Applications in Organic Synthesis

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8][9] It is a cornerstone of modern organic synthesis, widely used in the construction of conjugated systems, natural products, and pharmaceuticals.[8][10] this compound is an excellent substrate for this reaction, allowing for its conjugation to a variety of aromatic and heteroaromatic systems.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][11] Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[9][10]

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex_A R¹-Pd(II)L₂-X Pd0->Pd_Complex_A Oxidative Addition Pd_Complex_B R¹-Pd(II)L₂-C≡CR² Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_Complex_B->Product CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne Cu_Alkyne->Pd_Complex_A ArX R¹-X ArX->Pd_Complex_A Alkyne H-C≡CR² Alkyne->Cu_Alkyne Coordination & Deprotonation HX H-X Base Base Base->Alkyne CuAAC_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne 4'-Benzyloxyphenyl Acetylene (R¹-C≡CH) Reaction Click Reaction (CuAAC) Alkyne->Reaction Azide Organic Azide (R²-N₃) Azide->Reaction Catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate, or CuI) Catalyst->Reaction Solvent Solvent (e.g., t-BuOH/H₂O, DMF, Cyrene™) Solvent->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product Cyclization_Pathway Start Bis(biaryl)acetylene (related to 4'-BPA derivatives) Intermediate Radical Cation Intermediate Start->Intermediate Oxidation Oxidant Oxidant (e.g., SbCl₅) Oxidant->Intermediate Product Fused Polycyclic Aromatic (Dibenzo[g,p]chrysene) Intermediate->Product Cascade Cyclization

References

A Technical Guide to the Reactivity of the Terminal Alkyne in 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: 4'-Benzyloxyphenyl acetylene is a versatile building block in organic synthesis, prized for the reactivity of its terminal alkyne. This functional group serves as a linchpin for constructing complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the 4'-benzyloxyphenyl group provides steric bulk and electronic influence, and its benzyl ether moiety can be a stable protecting group or a point for further functionalization. This guide explores the principal reactions of this terminal alkyne, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] It is a cornerstone of modern organic synthesis, enabling the construction of conjugated systems found in pharmaceuticals, natural products, and advanced materials.[1] The terminal alkyne of this compound readily participates in this transformation. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.[2]

Quantitative Data for Sonogashira Coupling

The following table summarizes representative conditions and yields for the Sonogashira coupling of aryl acetylenes, which serve as a model for the reactivity of this compound.

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd/CuFe₂O₄ (3 mol% Pd)K₂CO₃EtOH701-295
24-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O-THF-DMA (9:1)75-8072 (batch), <1 (flow)60 (flow)
34-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt297

Data adapted from representative procedures for aryl acetylenes.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 mmol, 208.26 mg)

  • Aryl bromide (1.2 mmol)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.025 mmol, 12.5 mg)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 337 µL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

  • Argon gas supply

  • Standard glassware (Schlenk flask, magnetic stirrer)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%), the aryl bromide (1.2 equiv), and a magnetic stir bar.

  • Add anhydrous DMSO (5.0 mL) to the flask via syringe.

  • Add this compound (1.0 equiv) to the mixture.

  • Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) to the reaction mixture and stir vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR' PdII_Alkyne Aryl-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Aryl-C≡CR' RedElim->Product Cu_Cycle Copper Co-catalyst Cycle (Forms Copper Acetylide)

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a robust and highly specific method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] This reaction is valued for its reliability, high yields, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[3] The terminal alkyne of this compound is an excellent substrate for this transformation.

Quantitative Data for CuAAC Reactions

The table below provides representative data for the CuAAC reaction between benzyl azide and various terminal alkynes.

EntryAlkyneAzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneBenzyl AzideCu-MONPs (10 ppm)Water502498
2PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂Ort12>95
3Propargyl AlcoholBenzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂Ort12>95

Data adapted from representative procedures for CuAAC reactions.[5]

Detailed Experimental Protocol: CuAAC Reaction

This protocol outlines a standard procedure for the synthesis of a 1,2,3-triazole from this compound and benzyl azide.

Materials:

  • This compound (1.0 mmol, 208.26 mg)

  • Benzyl azide (1.0 mmol, 133.15 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (t-BuOH) (10 mL)

  • Water (10 mL)

  • Standard glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water (20 mL total).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in 1 mL of water.

  • Add the copper(II) sulfate pentahydrate (0.05 equiv) to the reaction flask and stir until dissolved.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • If necessary, purify the resulting triazole product by recrystallization or column chromatography.

Visualization: CuAAC Experimental Workflow

CuAAC_Workflow start Start dissolve Dissolve Alkyne & Azide in t-BuOH / H₂O start->dissolve add_cu Add CuSO₄·5H₂O dissolve->add_cu add_asc Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) add_cu->add_asc react Stir at Room Temp (12-24h) add_asc->react Catalytic Cycle Begins workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography) workup->purify product Final Triazole Product purify->product

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Hydration of the Terminal Alkyne

The hydration of terminal alkynes is a fundamental transformation that typically yields methyl ketones via Markovnikov addition of water across the triple bond. This reaction can be catalyzed by various transition metals or strong acids. For this compound, this reaction provides a direct route to 4'-benzyloxyacetophenone, a valuable intermediate in medicinal chemistry.

Quantitative Data for Alkyne Hydration

The following table shows conditions for the hydration of acetylene derivatives.

EntryAlkyneCatalyst SystemSolventTemp (°C)Yield (%)
1Acetylene(Fe₂O₃)ₓ:(MoO₃)ᵧ:(ZnO)₂:(Mn₂O₃)ₖWater (vapor)42586.4
2PhenylacetyleneCadmium fluoro aluminumWater (vapor)300-40090-92
3AcetyleneZn-TfOH/ACWater (vapor)->95 (conversion)

Data adapted from representative procedures for alkyne hydration.[6]

Detailed Experimental Protocol: Alkyne Hydration

This protocol describes a laboratory-scale acid-catalyzed hydration of this compound.

Materials:

  • This compound (1.0 mmol, 208.26 mg)

  • Sulfuric acid (H₂SO₄), concentrated (0.5 mL)

  • Ethanol (10 mL)

  • Water (2 mL)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol (10 mL).

  • Slowly add water (2 mL) to the solution while stirring.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture. The flask may become warm.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the resulting 4'-benzyloxyacetophenone by column chromatography or recrystallization.

Visualization: Alkyne Hydration Pathway

Hydration_Pathway Alkyne 4'-Benzyloxyphenyl Acetylene Enol Enol Intermediate (Unstable) Alkyne->Enol Markovnikov Hydration Reagents H₂O, H⁺ Catalyst Reagents->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone 4'-Benzyloxy- acetophenone Tautomerization->Ketone

Caption: Reaction pathway for the acid-catalyzed hydration of a terminal alkyne.

Stability and Deprotection of the Benzyl Ether

The benzyl (Bn) group is a common and robust protecting group for phenols. It is stable to a wide range of reaction conditions, including those typically employed for Sonogashira couplings and CuAAC reactions. However, it can be readily removed when desired, most commonly via palladium-catalyzed hydrogenation.

Detailed Experimental Protocol: Benzyl Group Deprotection

This protocol describes the deprotection of the 4'-benzyloxy group to yield the corresponding phenol.

Materials:

  • Substrate (e.g., product from a previous reaction) (1.0 mmol)

  • Palladium on carbon (Pd/C), 10 wt% (10 mol% Pd)

  • Methanol or Ethyl Acetate (20 mL)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Standard glassware

Procedure:

  • Dissolve the benzylated compound (1.0 equiv) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol% relative to the substrate) to the solution.

  • Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the Celite pad with additional solvent (methanol or ethyl acetate).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected phenolic product. Further purification is often not necessary.

References

Methodological & Application

Application Notes and Protocols for 4'-Benzyloxyphenyl Acetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-benzyloxyphenyl acetylene in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This powerful ligation reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in CuAAC

This compound is a terminal alkyne that serves as a versatile building block in CuAAC reactions. The presence of the benzyloxy group offers several advantages, including increased lipophilicity, which can be beneficial for modulating the pharmacokinetic properties of drug candidates. The resulting triazole products incorporating the 4-(benzyloxy)phenyl moiety have shown promising biological activities, particularly as antifungal agents.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the rapid synthesis of diverse molecular libraries for drug discovery and for the creation of complex molecular architectures.

Applications in Drug Discovery

The 1,2,3-triazole core is a valuable pharmacophore due to its metabolic stability and its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The incorporation of the this compound moiety into triazole structures has led to the development of compounds with potent biological activities.

A notable application is in the development of novel antifungal agents. Triazoles containing a benzyloxy phenyl isoxazole side chain have demonstrated outstanding in vitro activity against a range of pathogenic fungi, including drug-resistant strains. This highlights the potential of this compound as a key structural component in the design of new and effective antifungal drugs.

Antifungal Mechanism of Action

The primary mechanism of action for triazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Antifungal_Mechanism_of_Action

Experimental Protocols

The following are generalized protocols for the CuAAC reaction using this compound. The specific conditions may require optimization based on the azide substrate and the desired scale of the reaction.

Protocol 1: Small-Scale Synthesis using in situ Generated Cu(I)

This protocol utilizes the common and convenient method of generating the active Cu(I) catalyst in situ from copper(II) sulfate and a reducing agent.

Materials:

  • This compound

  • Azide of choice (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a 1:1 mixture of tert-butanol and water, or dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.

Protocol 2: Synthesis using a Cu(I) Catalyst Source

This protocol uses a pre-formed Cu(I) catalyst, which can sometimes offer better reproducibility.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) source (e.g., copper(I) iodide (CuI) or [Cu(CH₃CN)₄]PF₆)

  • Solvent: e.g., anhydrous and degassed tetrahydrofuran (THF) or dichloromethane (DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar apparatus

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equivalent) and the desired azide (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions of phenylacetylene derivatives with benzyl azide under various conditions. While specific data for this compound is not widely published in comparative tables, the data for structurally similar alkynes provides a strong indication of expected performance. The benzyloxy group is not expected to significantly hinder the reaction electronically and may improve solubility in certain organic solvents.

AlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O (1) / NaAsc (5)t-BuOH/H₂O (1:1)Room Temp.12-24>95
PhenylacetyleneCuI (1)Cyrene™304>99
Phenylacetylene[Cu(CH₃CN)₄]PF₆ (2)DCMRoom Temp.298
4-MethoxyphenylacetyleneCuI (5)DMF80295
PhenylacetyleneCu/Al₂O₃ (catalyst bed)DCM (flow)110-Quantitative

Experimental Workflow and Logic Diagrams

CuAAC_Workflow Start Start: CuAAC Reaction Setup Reagents Dissolve this compound and Azide in Solvent Start->Reagents Catalyst Add Copper Catalyst (e.g., in situ or pre-formed) Reagents->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Quench Reaction and Perform Aqueous Work-up Monitor->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Product Obtain Pure 1,4-Disubstituted Triazole Purification->Product

Drug_Discovery_Logic Start Start: Drug Discovery Program BuildingBlocks Select Building Blocks: This compound + Azide Library Start->BuildingBlocks CuAAC Perform CuAAC Reaction BuildingBlocks->CuAAC Library Generate Library of Novel Benzyloxy Phenyl Triazoles CuAAC->Library Screening High-Throughput Screening (e.g., Antifungal Assays) Library->Screening Hit Identify 'Hit' Compounds with Desired Activity Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Identify Drug Candidate LeadOp->Candidate

Application Notes and Protocols for Bioconjugation Using 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 4'-Benzyloxyphenyl acetylene in bioconjugation reactions. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

Introduction

This compound is a terminal alkyne derivative that serves as a valuable building block in bioconjugation and drug discovery. Its aryl alkyne structure allows for stable and specific covalent bond formation with azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids, through the formation of a triazole linkage. This methodology is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and probes for studying cellular processes. The benzyloxy group provides a degree of hydrophobicity that can influence the pharmacokinetic properties of the resulting bioconjugate.

Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne (like this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To enhance reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Deionized water

Procedure:

  • This compound Stock Solution: Due to its hydrophobic nature, this compound has low solubility in aqueous buffers. Prepare a 10 mM stock solution in anhydrous DMSO. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Azide-Modified Biomolecule: Prepare the azide-containing biomolecule at a concentration of 1-10 mg/mL in a compatible buffer such as PBS, pH 7.4. Avoid Tris-based buffers as they can interfere with the copper catalyst.

  • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • THPTA Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.

Protocol 2: CuAAC Bioconjugation of an Azide-Modified Protein

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution. A 5 to 10-fold molar excess of the alkyne relative to the protein is recommended. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5-10% (v/v) to maintain protein stability.

  • In a separate tube, prepare the copper-ligand catalyst premix by combining the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution. A 1:5 molar ratio of copper to ligand is typically used.

  • Add the copper-ligand premix to the reaction mixture containing the protein and alkyne. A final copper concentration of 100-250 µM is a good starting point.

  • Initiate the conjugation reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.

  • Optional: The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

  • Characterize the purified conjugate using techniques like SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or degree of labeling.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions with aryl alkynes, which can be expected to be similar for this compound under optimized conditions.

ParameterCondition 1Condition 2Condition 3
Biomolecule Azide-Protein AAzide-Peptide BAzide-Oligonucleotide C
Alkyne This compoundThis compoundThis compound
Alkyne:Biomolecule Ratio 10:15:120:1
[Copper] 250 µM100 µM500 µM
[Ligand (THPTA)] 1.25 mM500 µM2.5 mM
[Sodium Ascorbate] 5 mM2.5 mM10 mM
Reaction Time 2 hours4 hours1 hour
Temperature Room Temperature4°C37°C
Co-solvent (DMSO) 5% (v/v)2% (v/v)10% (v/v)
Yield/Conversion >90%>85%>95%
Purification Method Size-Exclusion ChromatographyDialysisHPLC

Mandatory Visualization

Experimental Workflow

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_downstream Purification & Analysis reagent1 Azide-Biomolecule in Buffer mix1 Mix Azide-Biomolecule and Alkyne reagent1->mix1 reagent2 4'-Benzyloxyphenyl Acetylene in DMSO reagent2->mix1 reagent3 CuSO4 Stock mix2 Prepare Cu/THPTA Premix reagent3->mix2 reagent4 THPTA Stock reagent4->mix2 reagent5 Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate reagent5->initiate mix3 Add Premix to Biomolecule/Alkyne mix1->mix3 mix2->mix3 mix3->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purification (e.g., SEC) incubate->purify analyze Characterization (SDS-PAGE, MS) purify->analyze final_product Purified Bioconjugate analyze->final_product

Caption: Experimental workflow for CuAAC bioconjugation.

Signaling Pathway Application: PI3K/Akt Pathway

Bioconjugates created using this compound can be used to deliver inhibitors or probes to study cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes mTORC1->Proliferation Promotes

Caption: PI3K/Akt signaling pathway diagram.

Application Notes and Protocols for 4'-Benzyloxyphenyl Acetylene as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. An ideal linker is stable in systemic circulation but allows for the efficient release of the payload within the target cancer cell.

This document provides detailed application notes and protocols for the use of a 4'-benzyloxyphenyl acetylene moiety as a key component of a linker system in ADCs. The terminal acetylene group enables covalent conjugation to an azide-modified antibody via "click chemistry," a bioorthogonal reaction that provides high efficiency and specificity. The benzyloxyphenyl ether portion of the linker offers a balance of stability and potential for cleavage under specific intracellular conditions.

Linker Characteristics and Mechanism of Action

The this compound linker system is designed to leverage the stability of an aryl ether bond while providing a terminal alkyne for efficient conjugation. The benzylic ether linkage is generally stable in plasma, preventing premature drug release.[1] Upon internalization of the ADC into a target cancer cell, the linker is designed to be cleaved within the lysosomal compartment, releasing the cytotoxic payload.

The proposed mechanism of action for an ADC utilizing this linker is as follows:

  • The ADC binds to a target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized via endocytosis.

  • The complex is trafficked to the lysosome.

  • The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker, releasing the payload.

  • The released payload exerts its cytotoxic effect, leading to apoptosis of the cancer cell.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Types

The following table presents representative in vitro cytotoxicity data for ADCs with various linker technologies to provide a comparative context for a hypothetical ADC utilizing a this compound-based linker. The potency of an ADC is often influenced by the efficiency of payload release, which is a direct function of linker cleavage.

Linker TypePayloadTarget AntigenCell LineIC50 (nM)Reference / Note
Val-Cit-PABC (Protease-Cleavable)MMAEHER2SK-BR-30.5 - 5Representative data
Hydrazone (Acid-Labile)DoxorubicinCD30L540cy10 - 50Representative data
Thioether (Non-Cleavable)DM1HER2BT-4741 - 10Representative data
Hypothetical Aryl Ether (e.g., Benzyloxyphenyl) MMAF HER2 SK-BR-3 5 - 25 Estimated

Note: The IC50 values are representative and can vary significantly based on the antibody, payload, cell line, and experimental conditions.

Table 2: Plasma Stability of Various ADC Linkers

The stability of the linker in plasma is crucial to minimize off-target toxicity. Ether-based linkers are known for their high stability compared to more labile chemistries like esters or hydrazones.[1]

Linker TypeADC ConstructPlasma SourceStability Metric (% Intact after 7 days)Reference / Note
Silyl Ether (Acid-Cleavable)Anti-HER2-MMAEHuman>90%[2][3]
Val-Cit (Protease-Cleavable)Anti-CD30-MMAEHuman~85%Representative data
Disulfide (Reductively Cleavable)Anti-CD22-DM4Human~70%Representative data
Hypothetical Aryl Ether (e.g., Benzyloxyphenyl) Anti-HER2-MMAF Human >95% Estimated based on ether stability[1]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized this compound Linker-Payload Construct

This protocol describes a hypothetical synthesis of a this compound linker functionalized with a payload (e.g., Monomethyl Auristatin F - MMAF) through a self-immolative p-aminobenzyl carbamate (PABC) spacer.

Materials:

  • 4-Ethynylphenol

  • Benzyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Para-nitrophenyl chloroformate

  • 4-Aminobenzyl alcohol

  • MMAF

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of this compound:

    • Dissolve 4-ethynylphenol in DMF.

    • Add potassium carbonate and benzyl bromide.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and purify by column chromatography to obtain this compound.

  • Functionalization for Payload Attachment (Hypothetical Route):

    • This section is based on established linker chemistries. A common strategy involves incorporating a cleavable and self-immolative spacer.

    • Step 2a: Preparation of the PABC-Payload Moiety: React MMAF with triphosgene and then with 4-aminobenzyl alcohol in the presence of a base like DIPEA to form the PABC-MMAF intermediate.

    • Step 2b: Linking to a Handle for Acetylene Moiety: The this compound would need to be functionalized with a group (e.g., an amine or alcohol) that can react with the PABC-MMAF intermediate. This would likely involve a multi-step synthesis to introduce a reactive handle onto the phenyl ring of the this compound, for example, through nitration, reduction, and subsequent reaction.

Protocol 2: Conjugation of this compound-Payload to an Azide-Modified Antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-containing linker-payload to an antibody that has been engineered to contain azide groups.[4]

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-linker-payload construct (dissolved in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-linker-payload in DMSO to a stock concentration of 10 mM.

    • Ensure the mAb-N₃ is at a concentration of 5-10 mg/mL in a copper-free buffer.

    • Prepare a fresh 50 mM solution of sodium ascorbate.

  • Reaction Setup:

    • In a reaction tube, add the mAb-N₃ solution.

    • Add the this compound-linker-payload stock solution to the antibody solution. A molar excess of 5-10 fold of the linker-payload relative to the antibody is typical.

    • Gently mix the solution. The final DMSO concentration should be below 10% to maintain antibody integrity.

  • Catalyst Addition:

    • In a separate tube, premix CuSO₄ and THPTA ligand (1:5 molar ratio).

    • Add the sodium ascorbate to the reaction mixture, followed by the CuSO₄/THPTA premix. A typical final concentration is 100-200 µM CuSO₄.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove excess linker-payload and reaction components.

    • Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using Hydrophobic Interaction Chromatography (HIC).[5]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the ADC against a target cancer cell line.[6][7]

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC construct

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.

Visualizations

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation (Click Chemistry) cluster_purification Purification & Characterization BPA 4'-Benzyloxyphenyl Acetylene LP Linker-Payload Construct BPA->LP Payload Cytotoxic Payload (e.g., MMAF) Payload->LP mAb Azide-Modified Antibody (mAb-N3) ADC_unpurified Unpurified ADC LP->ADC_unpurified mAb->ADC_unpurified CuAAC Reaction Purified_ADC Purified ADC ADC_unpurified->Purified_ADC Desalting HIC HIC Purified_ADC->HIC DAR Analysis MS Mass Spec Purified_ADC->MS Identity Confirmation

Caption: Experimental workflow for the synthesis and conjugation of a this compound-based ADC.

Cleavage_Mechanism cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC_Internalized Internalized ADC Cleavage Linker Cleavage (Enzymatic/Acidic) ADC_Internalized->Cleavage Payload_Released Released Payload Cleavage->Payload_Released Apoptosis Apoptosis Payload_Released->Apoptosis Induces Binding ADC binds to cell surface antigen Endocytosis Endocytosis Binding->Endocytosis Endocytosis->ADC_Internalized

Caption: Proposed intracellular trafficking and payload release mechanism for an ADC with a cleavable linker.

Signaling_Pathway Payload Released Payload (e.g., Tubulin Inhibitor) Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubule Microtubule Disruption Payload->Microtubule Leads to Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Generic signaling pathway for a tubulin-inhibiting cytotoxic payload released from an ADC.

References

Synthesis of 1,2,3-Triazoles Using 4'-Benzyloxyphenyl Acetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing 4'-Benzyloxyphenyl acetylene as a key building block. The methodologies described herein are foundational for the construction of diverse molecular libraries for drug discovery and development, leveraging the robust and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application Notes

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[1] The incorporation of a 4'-benzyloxyphenyl group introduces a versatile handle for further chemical modification. The benzyl protecting group can be readily removed to reveal a phenol, a common pharmacophore that can participate in crucial interactions with biological targets. This strategy allows for the development of prodrugs or provides a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of 1,2,3-triazoles from this compound is a two-step process. The first step involves the synthesis of the alkyne itself, typically achieved through a Sonogashira cross-coupling reaction. The subsequent step is the well-established CuAAC "click" reaction with an appropriate organic azide to furnish the desired 1,4-disubstituted 1,2,3-triazole. This approach offers a modular and highly efficient route to a wide array of complex molecules with potential therapeutic applications in areas such as anticancer, antimicrobial, and antiviral research.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of the terminal alkyne, this compound, from 4-benzyloxy-1-iodobenzene and a suitable acetylene source.

Materials:

  • 4-Benzyloxy-1-iodobenzene

  • Ethynyltrimethylsilane or Acetylene Gas

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous)

  • Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-benzyloxy-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF (10 mL per mmol of aryl iodide) and triethylamine (2.0 eq) via syringe.

  • To the stirring solution, add ethynyltrimethylsilane (1.2 eq) dropwise. If using acetylene gas, bubble it through the reaction mixture for the duration of the reaction.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If ethynyltrimethylsilane was used, dissolve the residue in THF and treat with TBAF (1.1 eq, 1M in THF) at 0 °C to room temperature to remove the trimethylsilyl protecting group. Monitor the deprotection by TLC.

  • Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary (Sonogashira Coupling)

ParameterValue/RangeReference
Catalyst Loading (Pd) 1-5 mol%[2]
Catalyst Loading (Cu) 2-10 mol%[2]
Base Triethylamine, DIPA[3]
Solvent THF, DMF, Toluene[2]
Reaction Temperature Room Temperature to 110 °C[2]
Reaction Time 1-24 hours[3][4]
Yield 60-95%[2]
Protocol 2: Synthesis of 1-Benzyl-4-(4'-(benzyloxy)phenyl)-1H-1,2,3-triazole via CuAAC

This protocol details the copper-catalyzed cycloaddition of this compound with benzyl azide to form the corresponding 1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMSO, or THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (10 mL per mmol of alkyne).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.[5][6]

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure 1-benzyl-4-(4'-(benzyloxy)phenyl)-1H-1,2,3-triazole.

Quantitative Data Summary (CuAAC Reaction)

ParameterValue/RangeReference
Catalyst CuSO₄·5H₂O / Sodium Ascorbate[7]
Catalyst Loading (Cu) 1-10 mol%[8]
Reducing Agent Sodium Ascorbate (10-30 mol%)[7]
Solvent t-BuOH/H₂O, DMSO, THF[8]
Reaction Temperature Room Temperature[5]
Reaction Time 1-24 hours[7]
Yield 80-95%[7]

Characterization Data for a Representative Product: Ethyl 1-benzyl-4-(benzyloxy)-1H-1,2,3-triazole-5-carboxylate

  • Appearance: Colorless oil[9]

  • Yield: 30%[9]

  • ¹H-NMR (300 MHz, CDCl₃): δ 1.31 (3H, t, J = 7.2 Hz, -CH₂CH₃), 4.30 (2H, q, J = 7.2 Hz, -CH₂CH₃), 5.53 (2H, s, -OCH₂-), 5.82 (2H, s, -NCH₂-), 7.26 - 7.49 (10H, m, aromatic protons)[9]

  • MS (CI): 338 (M+1)[9]

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Sonogashira Coupling cluster_1 Protocol 2: CuAAC Reaction Aryl_Halide 4-Benzyloxy-1-iodobenzene Reaction_1 Sonogashira Coupling Aryl_Halide->Reaction_1 Alkyne_Source Ethynyltrimethylsilane Alkyne_Source->Reaction_1 Catalysts_Base Pd(PPh₃)₂Cl₂, CuI, Et₃N Catalysts_Base->Reaction_1 Intermediate Silylated Alkyne Reaction_1->Intermediate Deprotection TBAF Treatment Intermediate->Deprotection Product_1 This compound Deprotection->Product_1 Product_1_ref This compound Reaction_2 CuAAC 'Click' Reaction Product_1_ref->Reaction_2 Azide Benzyl Azide Azide->Reaction_2 Catalyst_System CuSO₄·5H₂O, Sodium Ascorbate Catalyst_System->Reaction_2 Product_2 1,2,3-Triazole Product Reaction_2->Product_2

Caption: Synthetic workflow for 1,2,3-triazoles.

CuAAC_Mechanism CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne 4'-Benzyloxyphenyl Acetylene Alkyne->Cu_Acetylide Cycloaddition Cycloaddition Cu_Acetylide->Cycloaddition Azide Organic Azide Azide->Cycloaddition Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonation Protonation Protonation->Triazole

Caption: Catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols: 4'-Benzyloxyphenyl Acetylene in Metal-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Benzyloxyphenyl acetylene is a terminal alkyne commonly utilized in bioconjugation and material science. While its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, there is growing interest in metal-free alternatives to circumvent concerns of copper cytotoxicity in biological systems. This document provides detailed application notes and protocols for the use of this compound in metal-free click chemistry contexts, focusing on thermal cycloadditions. It is important to note that terminal alkynes such as this compound are not direct substitutes for strained cyclooctynes used in the more common strain-promoted azide-alkyne cycloaddition (SPAAC).

Principle of Metal-Free Azide-Alkyne Cycloaddition with Terminal Alkynes

The quintessential metal-free click chemistry reaction, SPAAC, relies on the high ring strain of cyclooctyne derivatives to achieve rapid cycloaddition with azides at physiological temperatures without a catalyst. Terminal alkynes like this compound lack this ring strain and therefore do not readily participate in SPAAC.

However, the original Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can be achieved without a metal catalyst under thermal conditions.[1] This reaction typically requires elevated temperatures to proceed at a reasonable rate and may yield a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, in contrast to the regiospecificity of CuAAC. While not as efficient or "bioorthogonal" as SPAAC, this thermal approach represents a viable metal-free strategy for conjugating this compound in contexts where biological compatibility during the reaction is not paramount (e.g., in materials science or for the synthesis of bioconjugates in vitro prior to their introduction to a biological system).

Applications

The metal-free thermal cycloaddition of this compound is particularly suited for applications where the presence of residual copper is a concern and where the reaction can be performed outside of a cellular environment.

  • Synthesis of Functionalized Polymers: Incorporation of triazole linkages into polymer backbones can be achieved by reacting bifunctional monomers containing this compound and azide moieties under thermal conditions.

  • In Vitro Bioconjugation: Labeling of purified proteins, nucleic acids, or other biomolecules carrying an azide group can be performed in solution. The resulting conjugate must then be purified to remove any unreacted components before use in biological assays.

  • Surface Functionalization: Immobilization of molecules onto surfaces functionalized with either azides or this compound can be achieved through thermal cycloaddition for applications in diagnostics and materials science.

Experimental Protocols

Protocol 1: General Procedure for Thermal Azide-Alkyne Cycloaddition (TAAC)

This protocol describes a general method for the metal-free cycloaddition of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized substrate (e.g., benzyl azide as a model compound)

  • High-boiling point solvent (e.g., toluene, xylenes, or DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating source (e.g., oil bath)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized substrate (1.0-1.2 equivalents) in the chosen solvent. The concentration should be optimized for the specific substrates but a starting point of 0.1 M is recommended.

  • De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Seal the reaction vessel or equip it with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired triazole product(s) from unreacted starting materials and any side products. Note that a mixture of 1,4- and 1,5-regioisomers may be obtained.

Quantitative Data Summary

ReactantsSolventTemperature (°C)Time (h)Yield (%)Regioisomers
Phenylacetylene, Benzyl AzideToluene11024>95Mixture (1,4 and 1,5)
Electron-deficient alkyne, Alkyl azideDMSO10012-1880-95Predominantly 1,4
This compound, Azido-substrateXylenes12018-3670-90Mixture (1,4 and 1,5)

Note: The data in this table is representative and actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Pathways

Reactants This compound + R-N3 TransitionState [3+2] Transition State Reactants->TransitionState Heat (Δ) Products Mixture of 1,4- and 1,5-Triazoles TransitionState->Products StrainedAlkyne Strained Cyclooctyne + R-N3 SPAAC_TS [3+2] Transition State StrainedAlkyne->SPAAC_TS Ring Strain (Room Temp.) SPAAC_Product Regiospecific Triazole SPAAC_TS->SPAAC_Product

Caption: Comparison of TAAC and SPAAC pathways.

Experimental Workflow

Start Dissolve Reactants (Alkyne + Azide) Degas De-gas with Inert Gas Start->Degas Heat Heat Reaction Mixture (e.g., 80-120 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Continue heating Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Remove Solvent Cool->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Characterize Product(s) (NMR, MS) Purify->Analyze

Caption: Workflow for thermal azide-alkyne cycloaddition.

Conclusion

This compound is a versatile chemical probe, and while its primary use in click chemistry is copper-catalyzed, metal-free alternatives exist. The thermal azide-alkyne cycloaddition provides a straightforward method for forming triazole linkages without the need for a metal catalyst. Researchers should be aware of the higher temperatures required and the potential for the formation of regioisomeric mixtures. For applications demanding high biocompatibility and rapid kinetics at physiological temperatures, the use of strained alkynes in SPAAC reactions remains the method of choice. These application notes provide a framework for employing this compound in specific metal-free contexts, expanding its utility in chemical synthesis and materials science.

References

Application Notes and Protocols for Polymer Functionalization with 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 4'-Benzyloxyphenyl acetylene. The primary method detailed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This technique is particularly relevant for applications in drug delivery, biomaterial science, and advanced materials development. While specific literature on the use of this compound in polymer functionalization is not extensively documented, the protocols provided herein are based on well-established principles of click chemistry and can be readily adapted for this purpose.

Introduction to Polymer Functionalization with Alkynes

The introduction of functional groups to a polymer backbone is a critical step in tailoring its properties for specific applications. Acetylene-functionalized molecules, such as this compound, serve as versatile handles for post-polymerization modification. The terminal alkyne group readily participates in highly efficient and specific reactions, most notably the CuAAC reaction with azide-functionalized molecules or polymers. This allows for the covalent attachment of a wide range of moieties, including therapeutic agents, targeting ligands, and imaging agents, to the polymer scaffold. The benzyloxy group in this compound can also impart desirable physicochemical properties, such as hydrophobicity and potential for aromatic interactions.

Key Applications

Polymers functionalized with this compound are anticipated to find utility in several areas of research and development:

  • Drug Delivery: The functionalized polymer can act as a scaffold for the attachment of drug molecules, enabling the development of targeted and controlled-release drug delivery systems.[1][2][3]

  • Biomaterials: Modification of biocompatible polymers with this moiety can be used to create surfaces that promote or resist cell adhesion, or to immobilize bioactive molecules for tissue engineering applications.

  • Advanced Materials: The introduction of the benzyloxyphenyl group can enhance the thermal stability and modify the optoelectronic properties of polymers, making them suitable for applications in coatings, electronics, and composites.[4][5]

Experimental Protocols

This section provides a detailed protocol for the functionalization of an azide-containing polymer with this compound via a CuAAC reaction.

Materials
  • Azide-functionalized polymer (e.g., poly(ethylene glycol) azide, azide-modified polystyrene)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), water, or a mixture)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

  • Methanol

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere (optional but recommended)

  • Syringes and needles

  • Dialysis tubing clips

  • Freeze-dryer (lyophilizer)

Protocol for CuAAC Functionalization
  • Polymer and Alkyne Dissolution:

    • In a clean, dry reaction vessel, dissolve the azide-functionalized polymer in the chosen solvent to a desired concentration (e.g., 10 mg/mL).

    • In a separate vial, dissolve this compound (e.g., 1.5 to 2 equivalents relative to the azide groups on the polymer) in a minimal amount of the same solvent.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO (e.g., 200 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 300 mM).

  • Reaction Setup:

    • To the stirred polymer solution, add the ligand solution (e.g., 1 equivalent relative to CuSO₄).

    • Add the CuSO₄ solution (e.g., 0.1 to 0.5 equivalents relative to the azide groups). The solution may turn a pale blue color.

    • Add the dissolved this compound to the reaction mixture.

  • Initiation of the Click Reaction:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution (e.g., 1 to 5 equivalents relative to CuSO₄). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring for 12 to 24 hours. The reaction can be monitored by techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR spectroscopy.

  • Purification:

    • Upon completion, the reaction mixture is purified to remove the copper catalyst, unreacted alkyne, and other small molecules. Dialysis is a common and effective method.

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off.

    • Dialyze against deionized water for 48-72 hours, with frequent water changes. To aid in the removal of the copper catalyst, the dialysis water can be changed to a dilute EDTA solution for the first few changes.

    • After dialysis, freeze the purified polymer solution and lyophilize to obtain the functionalized polymer as a dry powder.

Data Presentation

The following table presents hypothetical data for the functionalization of an azide-modified polymer with this compound, illustrating the type of quantitative results that would be obtained and summarized.

EntryPolymer BackbonePolymer Mn ( g/mol )PDIAzide Content (mol%)Alkyne EquivalentsFunctionalization Efficiency (%)Final Mn ( g/mol )Final PDI
1PEG-N₃5,0001.05>981.5955,2001.06
2PS-N₃10,0001.10952.09210,8501.12
  • Mn: Number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).

  • PDI: Polydispersity Index (Mw/Mn), a measure of the distribution of molecular weights in a given polymer sample.

  • Functionalization Efficiency: The percentage of azide groups that have successfully reacted with the alkyne, often determined by ¹H NMR spectroscopy by comparing the integration of characteristic polymer backbone peaks to the peaks of the newly introduced benzyloxyphenyl group.

Visualization of Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_polymer Dissolve Azide Polymer mix Combine Polymer and Alkyne dissolve_polymer->mix dissolve_alkyne Dissolve 4'-Benzyloxyphenyl Acetylene dissolve_alkyne->mix add_catalyst Add Cu(II) and Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temperature initiate->react dialysis Dialysis react->dialysis lyophilize Lyophilization dialysis->lyophilize characterize Characterization (NMR, GPC, FTIR) lyophilize->characterize

Caption: Experimental workflow for polymer functionalization.

CuAAC Reaction Scheme

CuAAC_reaction cluster_product Product polymer_azide Polymer-N₃ plus + polymer_azide->plus alkyne 4'-Benzyloxyphenyl Acetylene catalyst [Cu(I)] Sodium Ascorbate plus->alkyne functionalized_polymer Functionalized Polymer (Triazole Linkage) catalyst->functionalized_polymer

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

In Situ Monitoring of Click Reactions with 4'-Benzyloxyphenyl Acetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the real-time, in situ monitoring of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, specifically utilizing 4'-Benzyloxyphenyl acetylene as the alkyne component. This powerful bioorthogonal reaction is widely employed in drug development, bioconjugation, and materials science. In situ monitoring provides critical kinetic data, enhances reaction understanding, and facilitates process optimization.

The protocols outlined below focus on two primary analytical techniques for real-time monitoring: Nuclear Magnetic Resonance (NMR) Spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

Overview of the Click Reaction and In Situ Monitoring

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole.[1] The reaction is renowned for its high efficiency, specificity, and biocompatibility.[2] this compound is a versatile alkyne due to the synthetic handles offered by the benzyloxy group.

In situ monitoring allows for the direct observation of reactant consumption and product formation as the reaction progresses, providing a detailed kinetic profile.[3] This is invaluable for optimizing reaction conditions such as catalyst loading, temperature, and solvent systems.

Reaction Scheme:

Click Reaction Scheme reactant1 4'-Benzyloxyphenyl acetylene catalyst Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) reactant1->catalyst + reactant2 R-N3 (Azide) reactant2->catalyst + product 1,4-disubstituted 1,2,3-triazole catalyst->product Click Reaction

Caption: General scheme of the Cu(I)-catalyzed click reaction.

Data Presentation: Reaction Parameters and Monitoring Techniques

The choice of in situ monitoring technique and reaction conditions significantly impacts the quality of the kinetic data obtained. Below is a summary of typical parameters and a comparison of NMR and ATR-FTIR monitoring.

ParameterIn Situ NMR SpectroscopyIn Situ ATR-FTIR Spectroscopy
Principle Monitors changes in the chemical environment of atomic nuclei (e.g., protons).Monitors changes in vibrational frequencies of functional groups.
Key Observable Signals Disappearance of alkyne proton signal; Appearance of triazole proton signal.Disappearance of the characteristic azide stretch (~2100 cm⁻¹).[4]
Typical Solvent Deuterated solvents (e.g., DMSO-d6, CDCl3).Common organic solvents (e.g., DMSO, DMF, THF).
Typical Catalyst System CuSO₄/Sodium Ascorbate, Cu(I) salts.CuSO₄/Sodium Ascorbate, Cu(I) salts.
Temperature Range Room temperature to elevated temperatures.Room temperature to elevated temperatures.
Data Acquired Reaction conversion vs. time.Absorbance vs. time.
Advantages Provides detailed structural information on reactants, products, and intermediates.High sensitivity to the azide functional group; can be used with non-deuterated solvents.
Limitations Requires deuterated and often more expensive solvents; lower sensitivity compared to FTIR for certain functional groups.Provides less structural information compared to NMR; potential for signal overlap.

Experimental Protocols

The following are detailed protocols for monitoring the click reaction between this compound and a model azide, benzyl azide, using in situ NMR and ATR-FTIR spectroscopy.

In Situ NMR Monitoring Protocol

This protocol is adapted from general procedures for monitoring CuAAC reactions by NMR.[5]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • Benchtop or high-field NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DMSO-d6.

    • Prepare a 0.5 M solution of benzyl azide in DMSO-d6.

    • Prepare a 0.1 M solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 0.2 M solution of sodium ascorbate in D₂O (prepare fresh).

  • Reaction Setup in NMR Tube:

    • To a clean, dry NMR tube, add 200 µL of the this compound stock solution.

    • Add 200 µL of the benzyl azide stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture.

  • Initiate and Monitor the Reaction:

    • To initiate the reaction, add 10 µL of the CuSO₄ solution followed by 20 µL of the freshly prepared sodium ascorbate solution.

    • Quickly cap and invert the NMR tube to mix the reagents.

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Process the acquired spectra.

    • Monitor the decrease in the integral of the acetylenic proton of this compound and the appearance of the new triazole proton signal.

    • Calculate the reaction conversion at each time point by comparing the integrals of the reactant and product peaks.

In Situ NMR Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Alkyne, Azide, Catalyst) setup1 Add Alkyne and Azide to NMR Tube prep1->setup1 setup2 Acquire t=0 NMR Spectrum setup1->setup2 react1 Initiate with Catalyst (CuSO4/Na Ascorbate) setup2->react1 react2 Acquire NMR Spectra at Intervals react1->react2 analysis1 Process Spectra react2->analysis1 analysis2 Monitor Peak Integrals (Reactant vs. Product) analysis1->analysis2 analysis3 Calculate Conversion vs. Time analysis2->analysis3

Caption: Workflow for in situ NMR monitoring of a click reaction.

In Situ ATR-FTIR Monitoring Protocol

This protocol is based on general methodologies for real-time reaction monitoring using ATR-FTIR.[4][6]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel equipped with an ATR-FTIR probe

  • FTIR spectrometer

Procedure:

  • Spectrometer Setup:

    • Set up the FTIR spectrometer to collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹).

    • Establish a stable background spectrum of the solvent (DMSO) in the reaction vessel at the desired reaction temperature.

  • Reaction Setup:

    • In the reaction vessel, dissolve this compound and benzyl azide in DMSO to the desired concentrations.

    • Begin collecting spectra of the initial reaction mixture to establish a baseline.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the CuSO₄ solution followed by the freshly prepared sodium ascorbate solution to the stirred reaction mixture.

    • Immediately begin continuous or time-interval spectral acquisition.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic azide stretching peak at approximately 2100 cm⁻¹.[4]

    • Plot the absorbance of the azide peak versus time to obtain the kinetic profile of the reaction.

In Situ ATR-FTIR Workflow cluster_setup Spectrometer Setup cluster_reaction Reaction Setup & Monitoring cluster_analysis Data Analysis setup1 Configure FTIR Spectrometer setup2 Acquire Background Spectrum (Solvent) setup1->setup2 react1 Dissolve Reactants in Vessel setup2->react1 react2 Acquire Baseline Spectrum react1->react2 react3 Initiate with Catalyst react2->react3 react4 Continuous Spectral Acquisition react3->react4 analysis1 Monitor Azide Peak (~2100 cm-1) react4->analysis1 analysis2 Plot Absorbance vs. Time analysis1->analysis2

Caption: Workflow for in situ ATR-FTIR monitoring.

Mandatory Visualizations

CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne 4'-Benzyloxyphenyl acetylene Azide R-N3 Product Triazole Product Intermediate1 Six-membered Cu(III) Metallacycle Cu_Acetylide->Intermediate1 + Azide Intermediate1->CuI Releases Product Intermediate1->Product Reductive Elimination + H+

Caption: The catalytic cycle of the CuAAC reaction.

Concluding Remarks

The in situ monitoring of click reactions using this compound provides a powerful tool for researchers in various fields. The detailed protocols and workflows presented here for NMR and ATR-FTIR spectroscopy offer a solid foundation for implementing these techniques. By leveraging real-time data, researchers can achieve a deeper understanding of reaction kinetics, optimize reaction conditions for higher yields and purity, and accelerate the development of novel molecules and materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4'-benzyloxyphenyl acetylene, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of an aryl halide, such as 4-benzyloxyiodobenzene or 4-benzyloxybromobenzene, with a terminal alkyne. To avoid the direct use of volatile acetylene gas, a common strategy involves using a protected acetylene, like trimethylsilylacetylene (TMSA), followed by a deprotection step.[4][5][6]

Q2: I am experiencing very low yields in my Sonogashira coupling reaction. What are the likely causes?

A2: Low yields in the Sonogashira coupling for this synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Poor Reagent Quality: The purity of the aryl halide, alkyne, solvent, and base is crucial. Old or impure reagents can inhibit the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent significantly impact the yield.[7][8][9] For instance, electron-rich aryl halides may require higher temperatures to react efficiently.[10]

  • Presence of Oxygen: The Sonogashira reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[10]

  • Incomplete Deprotection: If you are using a protected alkyne, the deprotection step might be inefficient, leading to a low yield of the final product.

Q3: What are the common side products I should be aware of?

A3: The most common side product is the homocoupled alkyne dimer, resulting from the Glaser coupling reaction, which is often promoted by the presence of the copper co-catalyst.[1][10] Other potential side products can arise from reactions involving impurities in the starting materials or solvents.

Q4: Are there any alternatives to the standard Sonogashira coupling?

A4: Yes, copper-free Sonogashira coupling is a significant variation.[3] This method can be advantageous as it minimizes the formation of alkyne homocoupling byproducts.[1] Additionally, exploring different palladium catalysts and ligands can enhance reactivity, especially for less reactive aryl halides like chlorides.[2][10]

Q5: I'm having trouble purifying the final product. Any suggestions?

A5: Purification of acetylenic compounds can sometimes be challenging. Column chromatography is a standard method. If impurities like styrene are present from old phenylacetylene starting material, purification can be difficult due to similar boiling points.[11] If you are dealing with impurities from the reaction, such as phosphine ligands or their oxides, careful selection of the mobile phase for chromatography is key. In some cases, recrystallization from a suitable solvent system can yield a pure product.

Troubleshooting Guide

Problem 1: My reaction is not proceeding to completion, and I have a low conversion of my starting aryl halide.

  • Possible Cause: Inactive catalyst or insufficient catalyst loading.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. Consider increasing the catalyst loading, although typically 0.5-5 mol% is sufficient.[10] For challenging substrates, more active catalysts with bulky, electron-rich phosphine ligands might be necessary.[2][10]

  • Possible Cause: The reaction temperature is too low.

    • Solution: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (bromides and especially chlorides) often require heating.[1][10] Incrementally increase the reaction temperature and monitor the progress by TLC or GC/LC-MS.

  • Possible Cause: The chosen base is not optimal.

    • Solution: Triethylamine is a common base, but others like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ or Cs₂CO₃ can be more effective in certain cases.[8][12] The base's role is to neutralize the HX formed and to deprotonate the terminal alkyne.

Problem 2: My desired product is formed, but I have a significant amount of a side product with approximately double the mass.

  • Possible Cause: This is likely the homocoupled alkyne dimer from a Glaser-type side reaction.

    • Solution 1 (Minimize Copper): Reduce the amount of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol.[1]

    • Solution 2 (Strictly Anaerobic Conditions): Ensure the reaction is set up under a strictly inert atmosphere. Degas your solvents thoroughly before use to remove dissolved oxygen.

Problem 3: I am using trimethylsilylacetylene, and the deprotection step is giving a low yield.

  • Possible Cause: The deprotection conditions are not suitable for your substrate.

    • Solution 1 (Fluoride-based Deprotection): Tetrabutylammonium fluoride (TBAF) in THF is a common and effective method for removing silyl protecting groups.[6][13]

    • Solution 2 (Base-catalyzed Deprotection): A mild base like potassium carbonate in methanol can also be used for deprotection.[6][14] However, be cautious if your molecule contains base-sensitive functional groups.

    • Solution 3 (Alternative Fluoride Source): If TBAF is not available, potassium fluoride (KF) in DMF or with a crown ether in THF can be an alternative.[14]

Data Summary: Sonogashira Coupling Conditions

For the synthesis of aryl alkynes, various conditions have been reported. The following table summarizes typical parameters.

ParameterTypical ConditionsNotes
Aryl Halide 4-Benzyloxyiodobenzene or 4-BenzyloxybromobenzeneIodides are generally more reactive than bromides.[1]
Alkyne Trimethylsilylacetylene (TMSA) or PhenylacetyleneUsing a protected alkyne like TMSA is often more practical.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (0.5-5 mol%)Other catalysts with bulky ligands can be used for less reactive halides.[2]
Copper Co-catalyst CuI (1-10 mol%)Can be omitted in copper-free protocols to reduce homocoupling.[1]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Typically used in excess, also serving as a solvent in some cases.
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can influence the reaction rate and yield.[8][9]
Temperature Room Temperature to 120 °CHigher temperatures are often needed for aryl bromides and chlorides.[7][10]
Typical Yield 60-95%Highly dependent on the specific substrates and conditions.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Sonogashira Coupling and Deprotection

Step A: Synthesis of 1-(4-(Benzyloxy)phenyl)-2-(trimethylsilyl)ethyne

  • To a dry Schlenk flask under an argon atmosphere, add 4-benzyloxyiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (3.0 eq) and degassed THF (5 mL per mmol of aryl halide).

  • Stir the mixture at room temperature and add trimethylsilylacetylene (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aryl halide is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the silyl-protected alkyne.

Step B: Deprotection to this compound

  • Dissolve the silyl-protected alkyne from Step A (1.0 eq) in THF (10 mL per mmol).

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in Synthesis check_conversion Is Starting Material Consumed? start->check_conversion check_side_products Are Major Side Products Observed? check_conversion->check_side_products Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Significant Side Reactions check_side_products->side_reactions Yes purification_issue Purification/Isolation Issue check_side_products->purification_issue No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - Use More Active Catalyst incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity: - Fresh Catalyst & Ligand - Anhydrous Solvents - Pure Base incomplete_reaction->check_reagents identify_side_product Identify Side Product (e.g., by MS) side_reactions->identify_side_product end_solution Improved Yield optimize_conditions->end_solution check_reagents->end_solution homocoupling Homocoupling (Glaser) Product? identify_side_product->homocoupling reduce_copper Reduce [CuI] or Use Copper-Free Protocol homocoupling->reduce_copper Yes improve_inertness Improve Inert Atmosphere (Degas Solvents) homocoupling->improve_inertness Yes other_side_product Other Side Products homocoupling->other_side_product No reduce_copper->end_solution improve_inertness->end_solution revisit_starting_materials Check Purity of Starting Materials other_side_product->revisit_starting_materials revisit_starting_materials->end_solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Sonogashira_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Rate-Determining Step) Pd0->Pd_add R¹-X Pd_complex1 R¹-Pd(II)(X)L₂ Pd_add->Pd_complex1 Transmetal Transmetalation Pd_complex1->Transmetal Pd_complex2 R¹-Pd(II)(C≡CR²)L₂ Transmetal->Pd_complex2 Red_elim Reductive Elimination Pd_complex2->Red_elim Red_elim->Pd0 Product R¹-C≡C-R² Red_elim->Product CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² (Copper Acetylide) Cu_alkyne->Cu_acetylide Base Cu_acetylide->Transmetal Cu_acetylide->CuX to Transmetalation Base Base HX_Base Base-H⁺X⁻ Base->HX_Base HX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Preventing side product formation in Sonogashira coupling of 4-benzyloxyphenyl iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling of 4-Benzyloxyphenyl Iodide

Welcome to the technical support center for the Sonogashira coupling of 4-benzyloxyphenyl iodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Sonogashira coupling of 4-benzyloxyphenyl iodide?

A1: The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, which results in the formation of a symmetrical diyne. This side reaction is primarily caused by the presence of oxygen and is often catalyzed by the copper(I) co-catalyst.[1][2] Another potential, though less common, side reaction is the homocoupling of the aryl iodide to form a biaryl species. Additionally, under harsh conditions, debenzylation of the starting material or product can occur.

Q2: How can I prevent the homocoupling (Glaser-Hay coupling) of my alkyne?

A2: Preventing alkyne homocoupling is critical for achieving high yields of the desired cross-coupled product. Key strategies include:

  • Rigorous Exclusion of Oxygen: Oxygen is a key promoter of Glaser coupling.[1] It is essential to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary catalyst for Glaser coupling.[1] Employing a copper-free Sonogashira protocol is a highly effective way to eliminate this side reaction.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1]

  • Use of a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the amount of homocoupling side product to as low as 2%.[3]

Q3: What is the role of the copper co-catalyst, and is it always necessary?

A3: The copper(I) co-catalyst, typically copper(I) iodide (CuI), facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. While the copper co-catalyst can significantly increase the reaction rate, it is not always necessary and is a major contributor to the formation of homocoupled alkyne side products.[1] Copper-free Sonogashira protocols have been successfully developed to avoid this issue.[1]

Q4: Can the benzyl protecting group be cleaved under Sonogashira reaction conditions?

A4: While the benzyl ether is generally stable under typical Sonogashira conditions, which are mildly basic and often conducted at or slightly above room temperature, there is a potential for debenzylation. This is more likely to occur if the reaction requires elevated temperatures for prolonged periods or if certain palladium catalysts are used that can also catalyze hydrogenolysis, especially in the presence of a hydrogen source. To minimize this risk, it is advisable to use the mildest possible reaction conditions and to monitor the reaction for any signs of debenzylation.

Q5: How do I choose the right palladium catalyst and ligand for coupling with an electron-rich aryl iodide like 4-benzyloxyphenyl iodide?

A5: For electron-rich aryl iodides, the oxidative addition step can be slower. The use of electron-rich and bulky phosphine ligands can be beneficial as they promote the formation of a highly active monoligated palladium complex, which facilitates oxidative addition. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For more challenging couplings, specialized ligands such as XPhos may offer improved results.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of 4-benzyloxyphenyl iodide 1. Inactive palladium catalyst.2. Insufficiently inert atmosphere.3. Impure reagents or solvents.4. Inappropriate base or solvent.1. Use a fresh, high-quality palladium catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.3. Purify starting materials and use anhydrous solvents.4. Screen different bases (e.g., triethylamine, diisopropylamine, Cs₂CO₃) and solvents (e.g., THF, DMF, toluene).
Significant formation of alkyne homocoupling product (diyne) 1. Presence of oxygen.2. Use of a copper co-catalyst.3. High concentration of the terminal alkyne.1. Improve degassing procedures and ensure a leak-free inert atmosphere setup.2. Switch to a copper-free Sonogashira protocol.3. Add the terminal alkyne to the reaction mixture slowly via a syringe pump.
Formation of a black precipitate (palladium black) 1. Decomposition of the palladium catalyst.2. High reaction temperature.3. Inappropriate solvent.1. Use a more stable palladium precatalyst or a suitable ligand to stabilize the active catalyst.2. Lower the reaction temperature if possible; aryl iodides often react at room temperature.3. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black; consider switching to a different solvent like DMF or toluene.
Debenzylation of starting material or product 1. High reaction temperature or prolonged reaction time.2. Presence of a hydrogen source with a catalyst that promotes hydrogenolysis.1. Optimize the reaction to proceed at a lower temperature and for a shorter duration.2. Ensure the absence of adventitious hydrogen sources. If hydrogen is used to suppress homocoupling, carefully monitor for debenzylation.

Data Presentation: Comparison of Reaction Conditions

The following tables provide representative data for the Sonogashira coupling of electron-rich aryl iodides with terminal alkynes, illustrating the impact of different reaction parameters on product yield and side product formation. Note: This data is illustrative and may not be directly from experiments with 4-benzyloxyphenyl iodide but is based on trends observed for structurally similar substrates like 4-iodoanisole.

Table 1: Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

ConditionCatalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Alkyne Homocoupling (%)
Copper-CatalyzedPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF25~85~10-15
Copper-FreePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene100>95<2

Table 2: Effect of Different Ligands in Copper-Free Sonogashira Coupling

Ligand (4 mol%)CatalystBaseSolventTemperature (°C)Desired Product Yield (%)
PPh₃Pd(OAc)₂ (2 mol%)Cs₂CO₃Dioxane80~75
XPhosPd(OAc)₂ (2 mol%)Cs₂CO₃Dioxane80>90
SPhosPd(OAc)₂ (2 mol%)Cs₂CO₃Dioxane80>95

Table 3: Influence of Base and Solvent in Copper-Free Sonogashira Coupling

BaseSolventCatalyst SystemTemperature (°C)Desired Product Yield (%)
Et₃NTHFPd(PPh₃)₄ (5 mol%)60~80
PiperidineDMFPdCl₂(PPh₃)₂ (3 mol%)80~88
Cs₂CO₃DioxanePd(OAc)₂ (2 mol%), XPhos (4 mol%)100>90
K₃PO₄ToluenePd₂(dba)₃ (2 mol%), SPhos (4 mol%)100>95

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the copper-catalyzed Sonogashira coupling of 4-benzyloxyphenyl iodide.

  • Materials:

    • 4-Benzyloxyphenyl iodide (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-benzyloxyphenyl iodide, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed THF via syringe, followed by triethylamine.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

  • Materials:

    • 4-Benzyloxyphenyl iodide (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under a positive flow of argon in a Schlenk flask, combine 4-benzyloxyphenyl iodide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add anhydrous, degassed toluene.

    • Add the terminal alkyne.

    • Seal the flask and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR CuI CuI R-C≡C-Cu R-C≡C-Cu CuI->R-C≡C-Cu R-C≡CH, Base R-C≡C-Cu->Ar-Pd(II)-I(L2)

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

Troubleshooting_Workflow start Sonogashira Reaction of 4-Benzyloxyphenyl Iodide check_conversion Low/No Conversion? start->check_conversion check_side_products Major Side Products? check_conversion->check_side_products No catalyst Check Catalyst Activity & Ligand Choice check_conversion->catalyst Yes success High Yield of Desired Product check_side_products->success No glaser Significant Glaser Homocoupling? check_side_products->glaser Yes atmosphere Ensure Rigorous Inert Atmosphere catalyst->atmosphere reagents Verify Purity of Reagents & Solvents atmosphere->reagents debenzylation Evidence of Debenzylation? glaser->debenzylation No copper_free Switch to Copper-Free Protocol glaser->copper_free Yes temp_time Reduce Temperature & Reaction Time debenzylation->temp_time Yes slow_addition Slow Alkyne Addition copper_free->slow_addition

Caption: A troubleshooting workflow for the Sonogashira coupling of 4-benzyloxyphenyl iodide.

References

Technical Support Center: Optimizing Click Chemistry with 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their click chemistry reactions involving 4'-Benzyloxyphenyl acetylene.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Solution
No reaction or very low conversion Catalyst Oxidation: The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state.[1]• Use freshly prepared sodium ascorbate solution.[1] • Degas solvents prior to use, especially for sensitive substrates.[1] • Ensure an adequate excess of sodium ascorbate (typically 10-50 mol%).[1]
Incompatible Buffer/Additives: Components in your reaction mixture, such as thiols (e.g., from glutathione), can sequester the copper catalyst.[1]• Be mindful of potential chelators in your system.[1] • If possible, remove interfering components. • Consider adding sacrificial metals like Zn(II) or Ni(II) to bind to the chelating agents.[2][3]
Poor Ligand Choice or Concentration: The absence of a stabilizing ligand or using an inappropriate one can leave the Cu(I) ion vulnerable to oxidation.[1]• Use a stabilizing ligand such as THPTA, BTTAA, or BTTES.[1][2] • A typical copper-to-ligand ratio is 1:5.[1]
Low Reagent Purity: Impurities in the this compound, azide, or other reagents can inhibit the reaction.• Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Side product formation observed (e.g., alkyne homocoupling) Insufficient Reduction: Inadequate amounts of the reducing agent can lead to the presence of Cu(II), which promotes the oxidative homocoupling of the alkyne (Glaser coupling).[1][4]• Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[1] • Consider adding the reducing agent in portions over the course of the reaction.[1]
Reaction starts but does not go to completion Gradual Catalyst Deactivation: The reducing agent is consumed over time, allowing for the slow oxidation of Cu(I).[1]• Increase the initial concentration of sodium ascorbate.[1] • Add the reducing agent in portions throughout the reaction.[1]
Insolubility of Reagents: this compound has hydrophobic character which might lead to poor solubility in purely aqueous systems, making the alkyne inaccessible.[3]• Perform the reaction in a co-solvent system such as DMSO/water, DMF/water, or t-BuOH/water.[5][6]
Irreproducible results Variability in Reagent Quality: The quality of reagents, especially the copper source and reducing agent, can vary between batches.• Use high-purity reagents from a reliable source. • Always use a freshly prepared solution of sodium ascorbate.[1]
Atmospheric Oxygen: Inconsistent exclusion of oxygen can lead to variable rates of catalyst oxidation.• For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the reaction of this compound?

For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common and effective catalyst system is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[2] The addition of a stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency.[2][7]

Q2: Which solvent system is best for the click reaction with this compound?

Due to the aromatic and benzylic ether moieties, this compound has limited solubility in purely aqueous solutions. Therefore, a mixture of water and an organic co-solvent is generally recommended.[5][8] Common solvent systems include:

  • t-BuOH/H₂O (1:1)

  • DMF/H₂O (1:1)[5]

  • DMSO/H₂O

The choice of solvent may need to be optimized depending on the solubility of the azide partner.

Q3: What is the typical reaction time and temperature for this type of click reaction?

Most CuAAC reactions proceed rapidly at room temperature, often reaching completion within 1 to 4 hours.[9] However, for sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-60°C) can be employed to increase the reaction rate.[5] Reaction progress should be monitored by an appropriate analytical method like TLC or LC-MS.

Q4: I am observing a significant amount of alkyne homocoupling. How can I prevent this?

Alkyne homocoupling, or Glaser coupling, is a common side reaction catalyzed by Cu(II) ions.[1][4] To minimize this:

  • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[1]

  • Use a stabilizing ligand to protect the Cu(I) catalyst.

  • Add the copper catalyst to the reaction mixture after the alkyne and azide have been mixed.

Q5: Can I use a ruthenium catalyst for the reaction with this compound?

Yes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a viable alternative and will produce the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer formed in CuAAC.[10][11] Common ruthenium catalysts include [Cp*RuCl] complexes.[12][13] RuAAC is particularly useful for internal alkynes but works well with terminal alkynes like this compound.[12]

Q6: How do I remove the copper catalyst after the reaction?

Residual copper can be problematic for downstream applications, especially in biological systems.[14] It can be removed by:

  • Washing with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[2]

  • Using a copper-adsorbing resin.[2]

  • Purification of the product via column chromatography.[9]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentConcentration RangeTypical Concentration
This compound1.0 - 1.2 equivalents1.0 equivalents
Azide1.0 - 1.2 equivalents1.1 equivalents
CuSO₄1 - 10 mol%5 mol%
Sodium Ascorbate10 - 50 mol%20 mol%
Ligand (e.g., THPTA)5 - 25 mol%10 mol%

Table 2: Comparison of CuAAC and RuAAC

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole[15]1,5-disubstituted 1,2,3-triazole[10][11]
Alkyne Scope Terminal alkynesTerminal and internal alkynes[12]
Catalyst Cu(I) salts or Cu(II) + reducing agent[2][Cp*RuCl] complexes[12][13]
Solvents Aqueous and organic co-solvents[8]Aprotic organic solvents (e.g., DCE, Toluene, DMF)[10][16]
Atmosphere Tolerant to air with sufficient reducing agentRequires inert atmosphere (sensitive to oxygen)[16]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or t-BuOH).

    • Prepare a stock solution of the azide partner (1.1 eq.) in the same solvent or water.

    • Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

    • Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and azide solutions.

    • Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve the desired final concentration.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[9]

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

    • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol requires an inert atmosphere.

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve this compound (1.0 eq.) and the azide (1.2 eq.) in an anhydrous, aprotic solvent (e.g., 1,2-dichloroethane or toluene).[10][16]

  • Reaction Setup:

    • Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%) to the solution.[10]

    • Stir the reaction mixture at the desired temperature (room temperature to 80°C).[10]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne 4'-Benzyloxyphenyl acetylene Acetylide Copper Acetylide Intermediate Alkyne->Acetylide + Cu(I) Azide R-N3 Azide->Acetylide CuSO4 CuSO4 (CuII) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Triazole 1,4-disubstituted Triazole Acetylide->Triazole Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne 4'-Benzyloxyphenyl acetylene Ruthenacycle Ruthenacycle Intermediate Alkyne->Ruthenacycle + [Ru] Azide R-N3 Azide->Ruthenacycle Ru_cat [Cp*RuCl] Ru_cat->Ruthenacycle Triazole 1,5-disubstituted Triazole Ruthenacycle->Triazole Reductive Elimination

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism.

Troubleshooting_Workflow Start Start Experiment Problem Low or No Product? Start->Problem Check_Catalyst Check Catalyst System (Fresh Ascorbate, Ligand) Problem->Check_Catalyst Yes Side_Products Side Products Observed? Problem->Side_Products No Check_Purity Check Reagent Purity Check_Catalyst->Check_Purity Check_Solvent Optimize Solvent System Check_Purity->Check_Solvent Check_Solvent->Problem Increase_Ascorbate Increase Ascorbate Concentration Side_Products->Increase_Ascorbate Yes Success Reaction Successful Side_Products->Success No Inert_Atmosphere Consider Inert Atmosphere Increase_Ascorbate->Inert_Atmosphere Inert_Atmosphere->Problem

Caption: Troubleshooting Decision Tree for Click Chemistry.

References

Technical Support Center: Purification of 4'-Benzyloxyphenyl Acetylene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4'-Benzyloxyphenyl acetylene and its derivatives. The following information is designed to directly address common issues faced during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound and its derivatives, particularly after synthesis via Sonogashira coupling.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow to cool slowly.- Insulate the flask to slow the cooling rate.- Consider a preliminary purification step like column chromatography to remove significant impurities.[1]
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and perform a second recrystallization.- Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.
Product purity does not improve significantly. - The chosen solvent system is not effective at excluding impurities.- The impurities co-crystallize with the product.- Screen for a different solvent or a mixture of solvents. A good solvent will dissolve the compound well when hot but poorly when cold, while impurities remain in solution at low temperatures.- If impurities have very similar properties, column chromatography may be a more effective purification method.
Flash Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of the desired product from impurities (overlapping spots on TLC). - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Column was overloaded with the crude product.- Optimize the solvent system using thin-layer chromatography (TLC) first. For this compound, start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. An ideal Rf value for the target compound is around 0.25-0.35 for good separation.[2]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
The product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.- For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.
The product elutes too quickly (with the solvent front). - The eluent is too polar.- Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane).
Streaking or tailing of spots on TLC after the column. - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band.- For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%).- Dissolve the crude product in a minimal amount of solvent before loading it onto the column, or use the dry loading technique.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: When synthesizing this compound via a Sonogashira coupling, common impurities include:

  • Unreacted starting materials: Such as 4-benzyloxy-iodobenzene (or the corresponding bromide) and any terminal alkyne used.

  • Homocoupled alkyne (Glaser coupling product): This is a common side product in Sonogashira reactions, especially in the presence of oxygen.[3]

  • Palladium and copper catalyst residues: These can often be removed by filtration through a plug of silica or celite, or during aqueous workup.

  • Byproducts from the base: Depending on the reaction conditions, side products involving the amine base can be formed.

Q2: What is a good starting point for a solvent system for flash column chromatography of this compound?

A2: this compound is a relatively non-polar compound. A good starting point for flash column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[4][5] We recommend starting with a low polarity mixture, for example, 98:2 hexane/ethyl acetate, and gradually increasing the polarity. It is crucial to first determine the optimal solvent system by running a TLC.

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: For a compound like this compound, which is a solid at room temperature, recrystallization can be a very effective purification method. Good solvent pairs to try would be:

  • Ethanol/water: Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[1]

  • Heptane/ethyl acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and then add hot heptane as the anti-solvent.[6]

  • Toluene/hexane: This is another common solvent pair for aryl compounds.[7]

Q4: My TLC of the crude reaction mixture shows multiple spots that are very close together. What should I do?

A4: This indicates that the impurities have similar polarities to your desired product. In this case, recrystallization may not be effective. You will likely need to perform careful flash column chromatography. Try testing a variety of solvent systems with different polarities for your TLC analysis to maximize the separation between the spots. A shallower gradient during the column chromatography (i.e., increasing the polarity very slowly) will also improve separation.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains aromatic rings and an alkyne group, which are UV active. You should be able to visualize the spots on a TLC plate under a UV lamp (typically at 254 nm).

Data Presentation

The following tables provide representative data for the purification of aryl acetylenes and related compounds, which can be used as a guideline for the purification of this compound.

Table 1: Representative Solvent Systems for Flash Column Chromatography of Aryl Acetylenes.

Compound TypeStationary PhaseEluent SystemTypical Rf RangeReference
DiarylacetylenesSilica GelHexane/Ethyl Acetate0.3 - 0.5[8]
Aryl AlkynesSilica GelHexane/DichloromethaneNot specified
Functionalized Aryl AcetylenesSilica GelHexane/Ether/Acetone (30:1:2)Not specified[9]
Benzyloxy-substituted AromaticsSilica GelChloroformNot specified[10]

Table 2: Common Solvent Pairs for Recrystallization of Aromatic Compounds.

Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Compound ClassReference
EthanolWaterGeneral Aromatic Compounds[7]
Ethyl AcetateHexane/HeptaneGeneral Aromatic Compounds[6][7]
DichloromethaneHexaneGeneral Aromatic Compounds[6]
TolueneHexaneNon-polar Aromatic Compounds[7]
AcetoneWaterPolar Aromatic Compounds[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the silica gel bed. Alternatively, for better resolution, use a dry loading method by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]

  • Elution: Begin eluting with the determined solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various hot and cold solvents to find a suitable solvent or solvent pair.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the hot "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Sonogashira Coupling of 4-Benzyloxy-iodobenzene and Alkyne workup Aqueous Workup and Extraction synthesis->workup filtration Filtration through Silica/Celite Plug workup->filtration tlc TLC Analysis of Crude Product filtration->tlc column Flash Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Clean purity_check Purity Check (TLC, NMR, etc.) column->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Challenge Encountered poor_sep Poor Separation start->poor_sep Column no_elution Product Doesn't Elute start->no_elution Column oiling_out Product Oils Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent check_packing Check Column Packing poor_sep->check_packing increase_polarity Increase Eluent Polarity no_elution->increase_polarity slow_cooling Slow Down Cooling oiling_out->slow_cooling change_solvent_oil Use Different Solvent oiling_out->change_solvent_oil concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization (Scratch/Seed) no_crystals->induce

Caption: Troubleshooting logic for common purification challenges.

References

Catalyst poisoning in CuAAC reactions involving 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4'-Benzyloxyphenyl acetylene.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known catalyst poison in CuAAC reactions?

Based on available literature, this compound is not an inherent catalyst poison. In fact, phenylacetylene derivatives with electron-donating substituents, such as the benzyloxy group, are generally highly reactive in CuAAC reactions and can lead to excellent yields.[1][2] Catalyst inhibition issues are more likely to arise from impurities in the alkyne reagent, other reaction components, or suboptimal reaction conditions.

Q2: My CuAAC reaction with this compound is slow or has a low yield. What are the common causes?

Several factors can contribute to low yields or slow reaction rates:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]

  • Poor Reagent Quality: Impurities in either the this compound or the azide starting material can interfere with the catalyst.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder the reaction.[3]

  • Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can fail to stabilize the Cu(I) catalyst.[3]

  • Inhibitory Species: Certain functional groups or buffer components can chelate the copper catalyst, reducing its availability.[3][4]

Q3: What are the most common catalyst poisons in CuAAC reactions?

Common substances that can poison the copper catalyst include:

  • Thiols: Strong binding of thiols to the copper center can completely inhibit the reaction.[4]

  • Iodide Ions: Iodide can interfere with the formation of the copper-acetylide complex, especially when using CuI as the copper source in non-aqueous media.[5][6]

  • Coordinating Buffer Species: Buffers such as Tris can chelate copper, slowing down the reaction.[3][4]

  • Phosphines: While sometimes used as reducing agents, certain phosphines can bind to copper and interfere with the catalytic cycle.

Q4: How can I prevent catalyst poisoning?

Proactive measures can minimize the risk of catalyst deactivation:

  • Use High-Purity Reagents: Ensure the purity of this compound and the corresponding azide. If synthesizing the alkyne, ensure complete removal of reagents like N-bromosuccinimide or palladium catalysts used in coupling reactions.[7]

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) can prevent the oxidation of Cu(I).

  • Use an Appropriate Ligand: Ligands like THPTA or TBTA can stabilize the Cu(I) catalyst and accelerate the reaction.[4][6]

  • Freshly Prepare Reducing Agent Solutions: If using sodium ascorbate to generate Cu(I) in situ, use a freshly prepared solution as it can degrade over time.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Oxidation (Cu(I) → Cu(II)) • Degas all solvents thoroughly. • Run the reaction under an inert atmosphere (e.g., argon or nitrogen). • Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. A slight excess is often beneficial.[8]
Presence of Thiol Impurities • If a thiol-containing substrate is used, consider using an excess of copper and ligand. • Add a sacrificial metal like Zn(II) or Ni(II) to bind to the thiols.[4]
Inhibition by Buffer Components • Avoid Tris buffers.[3][4] Use buffers like HEPES, phosphate, or acetate. • If using phosphate buffer, pre-mix the copper source and ligand before adding to the buffer to prevent precipitation of copper-phosphate complexes.[4]
Poor Quality of this compound • Purify the alkyne by column chromatography or recrystallization. • Perform a small-scale test reaction with a known pure alkyne (e.g., phenylacetylene) to confirm the activity of other reagents.[3]
Slow Reaction Rate Insufficient Catalyst Concentration • For many bioconjugation reactions, a threshold concentration of ~50 µM copper is needed for significant reactivity, with maximal rates often observed around 250 µM.[4]
Suboptimal Ligand-to-Copper Ratio • The optimal ratio can vary, but a 1:1 to 5:1 ligand-to-copper ratio is a good starting point. For sensitive substrates, a higher ratio can be beneficial.[3][4]
Low Reactant Concentration • If possible, increase the concentration of the reactants. CuAAC reactions can be slow at very low concentrations (<10 µM).[3]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen • This is often due to Glaser coupling, which is promoted by oxygen.[3][6] Ensure thorough deoxygenation of the reaction mixture. • The use of a reducing agent like sodium ascorbate helps to suppress this side reaction.[8]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO)

  • Phosphate buffer (if in aqueous media)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in the chosen organic solvent.

    • Prepare a 10 mM solution of the azide in the chosen solvent.

    • Prepare a 20 mM aqueous solution of CuSO₄.

    • Prepare a 50 mM aqueous solution of THPTA.

    • Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be made fresh before each use.

  • Reaction Setup:

    • In a reaction vial, add the this compound solution (1 equivalent).

    • Add the azide solution (1-1.2 equivalents).

    • Add the appropriate buffer or solvent to reach the desired final concentration.

    • In a separate tube, pre-mix the CuSO₄ solution (e.g., to a final concentration of 0.1-0.25 mM) and the THPTA solution (e.g., to a final concentration of 0.5-1.25 mM).[3]

    • Add the pre-mixed catalyst-ligand solution to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[3]

  • Reaction and Monitoring:

    • Seal the vial (if not already under an inert atmosphere) and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or other suitable analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[4]

Visualizations

Catalyst_Poisoning_Pathway Cu_I Active Cu(I) Catalyst Cu_II Inactive Cu(II) Cu_I->Cu_II Oxidation (O2) Poisoned_Complex Poisoned Cu(I) Complex (Inactive) Cu_I->Poisoned_Complex Coordination Productive_Cycle Productive CuAAC Cycle Cu_I->Productive_Cycle Catalysis Poison Catalyst Poison (e.g., Thiols, I-, Tris) Poison->Poisoned_Complex No_Reaction Reaction Inhibition Poisoned_Complex->No_Reaction

Caption: Catalyst deactivation pathways in CuAAC reactions.

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Reagents Check Reagent Purity (Alkyne, Azide) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Purity OK Success Reaction Successful Check_Reagents->Success Impurity Found & Purified Check_Conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) Check_Conditions->Success Optimized Check_Catalyst Review Catalyst System (Cu Source, Ligand, Reductant) Check_Catalyst->Check_Conditions System OK Check_Catalyst->Success System Corrected Check_Atmosphere->Check_Catalyst Inertness OK Check_Atmosphere->Success Oxygen Removed

Caption: A logical workflow for troubleshooting CuAAC reactions.

References

Technical Support Center: Enhancing Aqueous Solubility of 4'-Benzyloxyphenyl Acetylene for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the solubility of 4'-Benzyloxyphenyl acetylene in aqueous solutions for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is due to its molecular structure. The presence of two aromatic rings (benzyl and phenyl groups) and the alkyne functional group results in a nonpolar and hydrophobic molecule.[1][2] These nonpolar molecules do not readily interact with polar water molecules, which prefer to form hydrogen bonds with other polar molecules.[1]

Q2: What is the general solubility profile of this compound?

A2: this compound is expected to be soluble in nonpolar organic solvents such as toluene, hexane, and ether, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] Conversely, it exhibits very low solubility in highly polar solvents like water.[1][2]

Q3: How can I prepare a stock solution of this compound for my bioconjugation reaction?

A3: The most common method is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent, such as DMSO or DMF, to create a concentrated primary stock solution.[4] This stock can then be carefully diluted into the aqueous reaction buffer.[4] It is crucial to use anhydrous DMSO to prevent moisture absorption, which can decrease solubility.[5]

Q4: What is the maximum recommended concentration of co-solvents like DMSO in a bioconjugation reaction?

A4: To avoid denaturation of proteins or other adverse effects on biological molecules, the final concentration of the organic co-solvent should be kept as low as possible, typically not exceeding 5-10%.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of the stock solution into aqueous buffer. The compound is crashing out of solution due to the rapid change in solvent polarity.- Add the stock solution to the aqueous buffer slowly and with gentle mixing to allow for gradual dispersion.[4]- Perform serial dilutions of the stock solution in the aqueous buffer.[5]- Pre-warm the aqueous buffer to room temperature or 37°C before adding the stock solution.[5]- If precipitation persists, brief sonication of the final solution may help redissolve the compound.[5]
Low or no bioconjugation yield. - The this compound is not fully dissolved and is therefore unavailable for the reaction.- The hydrophobic nature of the compound is causing it to aggregate, making the alkyne group inaccessible.[6]- Visually inspect your final reaction mixture for any cloudiness or precipitate. If observed, try the solubilization techniques mentioned above.- Consider using a copper-coordinating ligand like THPTA or TBTA in your click chemistry reaction to improve catalyst stability and reaction efficiency.[4][7]- Perform the reaction in denaturing or solvating conditions if your biomolecule can tolerate it.[6]
Inconsistent experimental results. Variability in the solubilization of this compound between experiments.- Standardize your stock solution preparation and dilution protocol.- Always use fresh, anhydrous DMSO for preparing the stock solution.[5]- Ensure complete dissolution of the compound in DMSO before diluting into the aqueous buffer. Gentle warming or brief sonication can aid dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tube or glass vial

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[4]

  • Ensure Complete Dissolution: If dissolution is slow, briefly sonicate the vial in a room temperature water bath.[4] Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Bioconjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an azide-modified biomolecule with this compound.

Materials:

  • Azide-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS)

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[8]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)[8]

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in deionized water, prepare fresh)[7]

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule and the aqueous buffer.

  • Add Alkyne: Add the 10 mM stock solution of this compound to the reaction mixture to achieve the desired final concentration (a molar excess of 2-5 fold relative to the biomolecule is a good starting point).[8] Ensure the final DMSO concentration is below 10%.[4]

  • Add Copper and Ligand: Add the copper(II) sulfate and ligand stock solutions. A final copper concentration of 0.1-0.25 mM is a typical starting point.[4]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of 5 mM is commonly used.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[4]

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.[9]

Visualizations

G Workflow for Preparing an Aqueous Solution of this compound cluster_0 Stock Solution Preparation cluster_1 Aqueous Dilution weigh Weigh 4'-Benzyloxyphenyl Acetylene Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock add_stock Slowly Add Stock Solution with Gentle Mixing stock->add_stock buffer Aqueous Reaction Buffer buffer->add_stock final_solution Final Aqueous Solution (Low % DMSO) add_stock->final_solution

Caption: Workflow for preparing an aqueous working solution.

G Troubleshooting Precipitation Issues start Precipitation Observed? slow_addition Slow Down Addition Rate and Mix Gently start->slow_addition Yes serial_dilution Perform Serial Dilutions slow_addition->serial_dilution warm_buffer Pre-warm Aqueous Buffer serial_dilution->warm_buffer sonicate Brief Sonication warm_buffer->sonicate resolved Issue Resolved sonicate->resolved

Caption: Troubleshooting steps for precipitation.

References

Troubleshooting unexpected byproducts in the synthesis of 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4'-Benzyloxyphenyl acetylene

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic steps for preparing this compound?

The synthesis is typically a two-step process. First, the precursor, an aryl halide such as 4-benzyloxy-1-iodobenzene, is prepared via a Williamson ether synthesis from 4-iodophenol and benzyl bromide. The second step is a Sonogashira cross-coupling reaction between the aryl halide and a suitable acetylene source, like trimethylsilylacetylene followed by deprotection, or directly with acetylene gas.

Q2: What is the most common side reaction in the Sonogashira coupling step?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This is particularly common when a copper(I) co-catalyst is used in the presence of oxygen.[1] This byproduct can complicate the purification of the desired product.

Q3: What is the function of the copper(I) iodide (CuI) co-catalyst?

In the traditional Sonogashira reaction, the copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[3]

Q4: Is it possible to run the Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of Glaser homocoupling byproducts.[4] These reactions may necessitate specific ligands or adjustments to the reaction conditions to proceed efficiently.[1][4]

Q5: I observe a black precipitate in my reaction mixture. What is it and is it problematic?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[4] This is undesirable as it removes the active catalyst from the solution, leading to a stalled or incomplete reaction. It can be caused by impurities in reagents or solvents, or by using inappropriate reaction temperatures.[4] Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[5]

Q6: What are the primary challenges when synthesizing the 4-benzyloxyphenyl halide precursor via Williamson ether synthesis?

The main challenges include potential side reactions, such as E2 elimination if using secondary or tertiary alkyl halides (though benzyl bromide is primary).[6] The reaction requires a strong base to deprotonate the starting phenol, which can also promote side reactions.[7] Steric hindrance around the reactive site can also impede the reaction's success.[7]

Troubleshooting Guides

This section addresses specific problems you might encounter during your synthesis.

Problem Area 1: Low or No Yield in the Sonogashira Coupling

Q: My Sonogashira reaction has failed to produce any product. What are the first things I should check?

A: When a reaction fails completely, the most critical factors to investigate are the catalysts, the quality of the reagents, and the reaction atmosphere.[4]

  • Catalyst Activity: Ensure that both your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and your copper co-catalyst (CuI) are active and not degraded.[4] Use fresh batches if possible.

  • Reagent Purity: Impurities in the aryl halide or the alkyne can poison the catalyst.[4] Purify starting materials if their quality is uncertain.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne.[1] It is crucial to use anhydrous and anaerobic conditions. Degas your solvent thoroughly (e.g., via freeze-pump-thaw or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[1]

Q: I'm getting a very low yield of this compound. How can I optimize the reaction?

A: Low yields can often be improved by systematically optimizing the reaction conditions.

  • Temperature: While many Sonogashira couplings can be performed at room temperature, some substrates, particularly less reactive aryl bromides, may require heating.[3][4] However, excessively high temperatures can lead to catalyst decomposition.

  • Solvent: The choice of solvent can significantly impact the reaction.[8] Amine bases like triethylamine or diisopropylamine can sometimes be used as both the base and the solvent.[3][4] Co-solvents like THF, DMF, or toluene are also common.[8][9]

  • Base: An amine base is required to deprotonate the alkyne and neutralize the HX formed during the reaction.[4] Ensure the base is dry and used in sufficient excess.[4]

  • Ligand: For challenging couplings, changing the phosphine ligand on the palladium catalyst can improve results.[9]

Problem Area 2: Unexpected Byproducts

Q: My final product is contaminated with a significant amount of a symmetrical diyne. How can I prevent this?

A: This byproduct is the result of Glaser homocoupling. To minimize its formation:

  • Exclude Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1]

  • Use Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][4]

  • Control Alkyne Concentration: In some cases, the slow addition of the terminal alkyne to the reaction mixture can disfavor the bimolecular homocoupling reaction by keeping its instantaneous concentration low.[1]

Q: I'm observing debenzylation of my starting material or product. What reaction conditions could be causing this?

A: The benzyl ether group can be sensitive to certain conditions. Palladium catalysts, particularly in the presence of a hydrogen source, can catalyze hydrogenolysis (cleavage) of the benzyl group. Ensure your reagents and solvents are free from potential hydrogen donors. If this is a persistent issue, consider a more robust protecting group for the phenol.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling
ParameterAryl IodideAryl BromideRecommendation
Reactivity HighModerateAryl iodides are more reactive and often allow for milder conditions.[3][4]
Temperature Room Temperature to 60 °C50 °C to 100 °CHigher temperatures may be needed for less reactive aryl bromides.[9]
Pd Catalyst Loading 1-5 mol%2-10 mol%Higher catalyst loading may be required for challenging substrates.[1]
Cu(I) Co-catalyst 1-5 mol%2-10 mol%Can be omitted in copper-free protocols to prevent homocoupling.[4]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Base often serves as a co-solvent. Must be anhydrous.[3][4]
Solvent (optional) THF, Toluene, DMFToluene, DMF, DioxaneSolvent choice can influence reaction rate and catalyst stability.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxy-1-iodobenzene

This protocol is a general procedure for the Williamson ether synthesis.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-iodophenol (1.0 eq).

  • Solvent and Base: Add a suitable dry solvent such as DMF or acetone, followed by a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the mixture vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-benzyloxy-1-iodobenzene.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for a copper-co-catalyzed Sonogashira coupling.[3]

  • Setup: To an oven-dried Schlenk flask, add 4-benzyloxy-1-iodobenzene (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and copper(I) iodide (CuI, 0.025 eq).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Addition of Solvent and Base: Add a degassed solvent such as THF (e.g., 5 mL per 0.81 mmol of aryl halide) and a degassed amine base like diisopropylamine (7.0 eq).[3]

  • Addition of Alkyne: Add the terminal alkyne (1.1 eq) to the stirred solution at room temperature.[3]

  • Reaction: Stir the reaction at room temperature for 3-6 hours, or until TLC analysis indicates the consumption of the starting aryl halide.[3]

  • Workup: Dilute the reaction mixture with diethyl ether and filter it through a pad of Celite®, washing the pad with additional ether.[3]

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3] Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Sonogashira Coupling A 4-Iodophenol + Benzyl Bromide B Add Base (K₂CO₃) & Solvent (DMF) A->B C Heat (50-60°C) B->C D Workup & Purification C->D E 4-Benzyloxy-1-iodobenzene D->E F 4-Benzyloxy-1-iodobenzene + Terminal Alkyne E->F Product from Step 1 is reactant for Step 2 G Add Pd/Cu Catalysts, Base (Amine), & Solvent (THF) F->G H Stir at Room Temp G->H I Workup & Purification H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis.

G Start Sonogashira Reaction: Low or No Yield Check_Catalyst Are Pd and Cu catalysts fresh and active? Start->Check_Catalyst Check_Atmosphere Was the reaction run under a strictly inert atmosphere? Check_Catalyst->Check_Atmosphere Yes Purify_Reagents Purify starting materials and dry solvents/base. Check_Catalyst->Purify_Reagents No Check_Reagents Are starting materials (aryl halide, alkyne) pure? Check_Atmosphere->Check_Reagents Yes Check_Atmosphere->Purify_Reagents No Optimize Systematically optimize: - Temperature - Solvent - Base Check_Reagents->Optimize Yes Check_Reagents->Purify_Reagents No Success Reaction Successful Optimize->Success Purify_Reagents->Start Retry Reaction

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Common Side Reactions Pd0 Pd(0)L₂ Pd_Add Ar-Pd(II)-X(L₂) Pd0->Pd_Add Oxidative Addition (Ar-X) Pd_Black Pd(0) Black (Decomposition) Pd0->Pd_Black Impurities, High Temp Pd_Trans Ar-Pd(II)-C≡CR(L₂) Pd_Add->Pd_Trans Transmetalation (from Cu-C≡CR) Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Pd_Trans->Product Alkyne R-C≡C-H Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Alkyne->Glaser O₂, Cu(I)

References

Technical Support Center: Strategies to Avoid Homocoupling of 4'-Benzyloxyphenyl Acetylene in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of alkyne homocoupling, specifically for 4'-Benzyloxyphenyl acetylene, during Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1] It involves the dimerization of two terminal alkyne molecules, in this case, this compound, to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, which can significantly lower the yield of the intended cross-coupled product and complicate subsequent purification steps.[1][2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The principal factors promoting the homocoupling of terminal alkynes are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is often added to enhance the rate of the Sonogashira reaction, it also unfortunately catalyzes this undesirable side reaction.[1][3]

Q3: What are the most effective general strategies to minimize or prevent homocoupling?

A3: Several key strategies can be implemented to suppress the homocoupling of this compound:

  • Maintain an Inert Atmosphere: The rigorous exclusion of oxygen is critical, especially in copper-catalyzed reactions. This is typically achieved by using an inert gas such as argon or nitrogen throughout the experiment.[1][4]

  • Utilize Copper-Free Conditions: A number of Sonogashira protocols that omit the copper co-catalyst have been developed to completely circumvent the Glaser coupling side reaction.[1][3][4][5][6]

  • Optimize Reaction Parameters: The careful selection of the palladium catalyst, ligands, base, and solvent system can dramatically reduce the extent of homocoupling.[1]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture helps to maintain a low concentration, which in turn disfavors the bimolecular homocoupling reaction.[1]

Troubleshooting Guide

Issue: Significant formation of the homocoupled 1,4-bis(4'-benzyloxyphenyl)buta-1,3-diyne byproduct is observed.

Possible Cause Suggested Solution
Oxygen contamination Ensure all solvents are thoroughly degassed prior to use. Employ Schlenk line techniques or a glovebox to maintain a strict inert atmosphere of argon or nitrogen throughout the reaction setup and duration.[1][4]
Copper-catalyzed Glaser coupling Switch to a copper-free Sonogashira protocol. If a copper co-catalyst is necessary for reactivity, consider reducing its loading to the minimum effective amount.[1][3][4]
High local concentration of the alkyne Instead of adding the this compound all at once, use a syringe pump to introduce it slowly over a prolonged period. This keeps the instantaneous concentration low, favoring the cross-coupling pathway.[1]
Suboptimal ligand choice The choice of phosphine ligand on the palladium catalyst can influence the reaction outcome. Consider screening bulky and electron-rich phosphine ligands, which have been shown to promote the desired cross-coupling.[1][7]
Inappropriate base or solvent The base and solvent system is crucial. The strength and steric properties of the base can affect the reaction. The polarity and coordinating ability of the solvent can impact catalyst stability and reactivity. Consider screening different amine bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF, toluene).[1]
Reaction temperature is too high While heating can increase the rate of the desired reaction, it can also accelerate the rate of homocoupling. Try running the reaction at a lower temperature. Some Sonogashira reactions can proceed efficiently at room temperature.[7]

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Strategy Key Parameters Cross-Coupling Yield Homocoupling Byproduct Reference
Standard Sonogashira Pd/Cu catalyst, airModerate to LowSignificant[8]
Inert Atmosphere Pd/Cu catalyst, N₂ or ArGood to ExcellentReduced[1][4]
Copper-Free Protocol Pd catalyst, no CuGood to ExcellentMinimal to None[3][5][6]
Slow Alkyne Addition Pd/Cu catalyst, N₂, slow additionExcellentSignificantly Reduced[1]
Hydrogen Atmosphere Pd/Cu catalyst, H₂/N₂ mixtureVery Good~2%[8][9]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., THF, triethylamine) are anhydrous and have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • The aryl halide, this compound, palladium catalyst (e.g., Pd(PPh₃)₄), and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Add the degassed solvent (e.g., THF, 10 mL) and the degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

  • In a separate vial, dissolve the this compound (1.2 mmol, 1.2 equiv) in a small amount of the degassed solvent.

Reaction Execution:

  • Stir the mixture in the Schlenk flask at room temperature.

  • Add the solution of this compound dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor its progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with a Hydrogen Atmosphere

This protocol utilizes a dilute hydrogen atmosphere to suppress homocoupling.

Reaction Setup:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).

  • Evacuate the flask and backfill with a hydrogen/nitrogen gas mixture (e.g., 5% H₂ in N₂). Repeat this cycle three times.

  • Add the degassed triethylamine via syringe.

  • Add the this compound (1.1-1.2 equiv) dropwise to the stirred reaction mixture.

Reaction Execution and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Visualizations

Sonogashira_vs_Glaser cluster_reactants Reactants & Catalysts A Aryl Halide (Ar-X) F Sonogashira Cross-Coupling (Desired Pathway) A->F B 4'-Benzyloxyphenyl Acetylene (R-C≡CH) B->F G Homocoupling (Glaser) (Undesired Pathway) B->G C Pd(0) Catalyst C->F D Base D->F E Cu(I) Catalyst (Optional) E->F Accelerates E->G Catalyzes H Desired Product (Ar-C≡C-R) F->H I Homocoupled Dimer (R-C≡C-C≡C-R) G->I J Oxygen (O₂) J->G Promotes

Caption: Competing pathways in Sonogashira reactions.

Troubleshooting_Homocoupling Start Excessive Homocoupling Observed Q1 Is the reaction run under a strictly inert atmosphere? Start->Q1 S1 Degas all solvents and use Schlenk techniques or a glovebox. Q1->S1 No Q2 Are you using a copper co-catalyst? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q1 S2 Switch to a copper-free protocol or reduce CuI loading. Q2->S2 Yes Q3 Is the alkyne added slowly to the reaction mixture? Q2->Q3 No A2_Yes Yes A2_No No S2->Q3 S3 Use a syringe pump for slow addition of the alkyne. Q3->S3 No End Homocoupling Minimized Q3->End Yes A3_Yes Yes A3_No No S3->End

Caption: A workflow for troubleshooting homocoupling.

References

Technical Support Center: Method Development for Scaling Up 4'-Benzyloxyphenyl Acetylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 4'-Benzyloxyphenyl acetylene. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[2] For this specific synthesis, it typically involves reacting a 4-benzyloxy-substituted aryl halide (like 1-(benzyloxy)-4-iodobenzene) with a suitable acetylene source.

Q2: What are the critical components of the Sonogashira coupling reaction for this synthesis? A2: The essential components are:

  • Aryl Halide: 1-(Benzyloxy)-4-iodobenzene or 1-(benzyloxy)-4-bromobenzene. The iodide is more reactive.[3]

  • Alkyne: A terminal alkyne such as trimethylsilylacetylene (which requires a subsequent deprotection step) or acetylene gas.

  • Palladium Catalyst: A palladium(0) source, often Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[4]

  • Copper (I) Co-catalyst: Typically Copper(I) iodide (CuI), which facilitates the reaction by forming a copper acetylide intermediate.[3] Copper-free versions of the reaction exist to prevent alkyne homocoupling.[5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne.[5]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used.[4][6]

Q3: Is it necessary to protect the hydroxyl group of 4-iodophenol before the coupling reaction? A3: While Sonogashira reactions can sometimes tolerate free phenols, protection is highly recommended for this synthesis.[7] The phenolic proton is acidic and can interfere with the basic conditions of the reaction, potentially leading to side reactions or lower yields. Benzyl protection is a robust choice for this purpose.

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling? A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[5] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require elevated temperatures to achieve good conversion.[3]

Troubleshooting Guide

Q5: My reaction is not proceeding, and I am only recovering the starting material. What are the first things to check? A5: When a Sonogashira reaction fails, the primary suspects are the catalysts, reagent quality, and reaction atmosphere.[5]

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are active and have not degraded. Use fresh catalysts if possible.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne and decomposition of the catalyst.[5] Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: Verify the purity of your aryl halide and alkyne. Impurities can poison the catalyst.[5] Ensure the amine base is dry.[5]

Q6: I observe a black precipitate forming in my reaction mixture. What is it and what should I do? A6: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This reduces the amount of active catalyst in the solution, slowing or stopping the reaction.

  • Causes: This can be caused by impurities, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote it), or excessively high temperatures.[8]

  • Solutions: Using fresh, high-purity reagents and solvents can help prevent this. If using an aryl bromide, which requires heating, ensure the temperature is not excessively high.[6] The choice of phosphine ligand can also influence catalyst stability.

Q7: My main side product is the homocoupled alkyne (Glaser coupling). How can I minimize this? A7: Glaser homocoupling is a common side reaction, particularly when the cross-coupling is slow.

  • Minimize Oxygen: Rigorously exclude oxygen from your reaction setup.[5]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[4]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring specific ligands or different conditions, these methods completely avoid the copper-mediated homocoupling pathway.[5]

Q8: What are the key challenges when scaling up this synthesis from bench scale to a larger pilot scale? A8: Scaling up presents several challenges:

  • Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat distribution becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and catalyst decomposition.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger vessels.

  • Reagent Addition: The rate of addition for reagents, especially the alkyne, needs to be carefully controlled and scaled appropriately.

  • Workup and Purification: Removing residual palladium and copper catalysts from the product on a large scale can be difficult. Specialized scavengers or filtration methods may be required.[9]

Quantitative Data Summary

The table below summarizes typical reaction parameters for the Sonogashira coupling step. Optimal conditions can be substrate-dependent.

ParameterCondition A (High Reactivity)Condition B (Lower Reactivity)Condition C (Copper-Free)
Aryl Halide 1-(Benzyloxy)-4-iodobenzene1-(Benzyloxy)-4-bromobenzene1-(Benzyloxy)-4-iodobenzene/bromide
Pd Catalyst (mol%) 0.5 - 2 mol% Pd(PPh₃)₄1 - 5 mol% PdCl₂(PPh₃)₂1 - 3 mol% Pd(OAc)₂ with ligand
CuI Co-catalyst (mol%) 1 - 5 mol%2 - 10 mol%None
Ligand PPh₃ (from catalyst)PPh₃ (from catalyst)SPhos, XPhos, or others
Base (equiv.) TEA or DIPEA (2 - 3 equiv.)TEA or DIPEA (2.5 - 4 equiv.)K₂CO₃, Cs₂CO₃, or Amine Base
Solvent THF or TolueneDMF or DioxaneToluene or Water with surfactant
Temperature Room Temp to 50°C60°C to 100°C50°C to 110°C
Typical Yield > 90%70 - 85%75 - 95%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Benzyl Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection & Purification start_materials 4-Iodophenol & Benzyl Bromide protection_step Williamson Ether Synthesis (Base, Solvent) start_materials->protection_step intermediate 1-(Benzyloxy)-4-iodobenzene protection_step->intermediate coupling_step Sonogashira Coupling (Pd/Cu Catalysts, Base) intermediate->coupling_step intermediate->coupling_step alkyne Trimethylsilylacetylene alkyne->coupling_step protected_product TMS-Protected Product coupling_step->protected_product deprotection_step TMS Deprotection (Base, e.g., K₂CO₃/MeOH) protected_product->deprotection_step workup Workup & Purification (Column Chromatography) deprotection_step->workup final_product This compound workup->final_product

Caption: Workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxy)-4-iodobenzene (Protection Step)

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetone or DMF as the solvent.

  • Addition: Add benzyl bromide (1.1 equiv.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60-70°C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane, wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Sonogashira Coupling & Deprotection)

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(benzyloxy)-4-iodobenzene (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent & Base: Add degassed, anhydrous solvent (e.g., a 3:1 mixture of THF and triethylamine).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.[2] Monitor the reaction progress by TLC until the aryl iodide is consumed (typically 2-24 hours).

  • Quenching & Filtration: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst residues.[2]

  • TMS Deprotection: Concentrate the filtrate. Dissolve the crude residue in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Final Purification: Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄. After concentrating, purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

References

Technical Support Center: Refinement of Work-up Procedures for 4'-Benzyloxyphenyl Acetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and work-up of 4'-Benzyloxyphenyl acetylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (commonly 4-benzyloxy-1-iodobenzene or 4-benzyloxy-1-bromobenzene) with a terminal alkyne, such as trimethylsilylacetylene (followed by a deprotection step) or directly with acetylene gas or a surrogate. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Q2: What are the critical parameters for a successful Sonogashira coupling to synthesize this compound?

A2: Key parameters for a successful reaction include the quality of the palladium catalyst and copper co-catalyst, the choice of solvent and base, and maintaining anhydrous and anaerobic conditions. Oxygen can promote the undesirable homocoupling of the acetylene, leading to the formation of a diacetylene byproduct.[1] It is crucial to degas the solvent and perform the reaction under an inert atmosphere like argon or nitrogen.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (the aryl halide and the alkyne). The reaction is considered complete when the starting material spots are no longer visible on the TLC plate.

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate, often referred to as "palladium black," is an indication of the decomposition of the palladium catalyst. This can be triggered by the presence of impurities, an unsuitable choice of solvent, or an incorrect reaction temperature.

Q5: Is it possible to perform the Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are a viable option and are often employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions might necessitate the use of specific ligands or different reaction conditions to achieve good yields.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive catalystUse fresh palladium and copper catalysts.
Poor quality of reagentsEnsure starting materials, especially the aryl halide and alkyne, are pure.
Insufficient degassingThoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
Inappropriate solvent or baseCommon solvents include THF, DMF, and triethylamine. Ensure the amine base is dry and in excess.
Incorrect reaction temperatureFor aryl bromides, heating is often required. Aryl iodides may react at room temperature.
Formation of Significant Side Products (e.g., Homocoupling) Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.
High concentration of copper catalystConsider reducing the amount of copper co-catalyst or switching to a copper-free protocol.
Difficulty in Purifying the Product Similar polarity of product and byproductsOptimize column chromatography conditions. A gradient elution may be necessary.
Presence of catalyst residuesAfter the reaction, filter the mixture through a pad of celite to remove insoluble catalyst residues. An aqueous work-up with ammonium chloride can help remove copper salts.
Product Decomposition during Work-up Unstable productAvoid harsh acidic or basic conditions during the work-up if the product is sensitive.

Experimental Protocols

Representative Sonogashira Coupling for the Synthesis of this compound

This protocol is a representative procedure based on typical Sonogashira reaction conditions.

Materials:

  • 4-Benzyloxy-1-iodobenzene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-benzyloxy-1-iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and perform an aqueous work-up by washing with saturated ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the silyl-protected product.

  • The trimethylsilyl (TMS) group can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield this compound.

Deprotection of the Benzyl Ether

Materials:

  • This compound (1.0 equiv)

  • Palladium on carbon (10% Pd/C) (catalytic amount)

  • Methanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dissolve this compound in methanol or ethyl acetate in a flask.

  • Carefully add 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, 4-ethynylphenol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Couplings of Aryl Halides with Phenylacetylene. [2]

EntryAryl HalideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Iodobenzene2a (0.5)CsOAcDMA1202490
2Iodobenzene2b (0.5)CsOAcDMA1202488
3Bromobenzene2a (0.5)CsOAcDMA1202492
4Bromobenzene2b (0.5)CsOAcDMA1202491
54-Bromoacetophenone2a (0.1)CsOAcDMA1202497

Catalysts 2a and 2b are specific palladacycle pre-catalysts as described in the source literature.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Halide, Pd Catalyst, and CuI in a Schlenk Flask B Add Anhydrous, Degassed Solvent and Base A->B C Add Alkyne B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool and Filter through Celite E->F Reaction Complete G Aqueous Wash (e.g., sat. NH4Cl) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

troubleshooting_workflow start Low or No Product Yield q1 Check Catalyst and Reagent Quality start->q1 s1 Use Fresh Catalysts and Purified Reagents q1->s1 No q2 Reaction Conditions Anaerobic? q1->q2 Yes s1->q2 s2 Thoroughly Degas Solvents and Maintain Inert Atmosphere q2->s2 No q3 Correct Solvent, Base, and Temperature? q2->q3 Yes s2->q3 s3 Optimize Reaction Parameters (see protocols) q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting guide for low-yield Sonogashira reactions.

References

Validation & Comparative

A Comparative Analysis of 4'-Benzyloxyphenyl Acetylene and Phenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging molecular connections. The choice of alkyne is a critical parameter that can influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of two commonly utilized alkynes: 4'-benzyloxyphenyl acetylene and the parent phenylacetylene, in the context of their CuAAC reaction kinetics. While direct comparative kinetic data for this compound is not extensively available in the literature, this guide synthesizes findings from studies on various substituted phenylacetylenes to provide a reasoned comparison.

Executive Summary

  • Phenylacetylene serves as the fundamental aromatic alkyne in CuAAC reactions, offering a baseline for kinetic comparisons.

  • This compound , featuring an electron-donating benzyloxy group at the para position, is often employed to introduce a bulky, hydrophobic, and potentially functionalizable moiety.

  • Existing research on a range of para-substituted phenylacetylenes indicates that the electronic effect of the substituent has a modest impact on the overall rate of the CuAAC reaction .[1][2] This suggests that the reaction kinetics of this compound are likely to be comparable to those of phenylacetylene under similar conditions.

  • Steric hindrance from the bulky benzyloxy group does not appear to significantly impede the reaction, as the reactive terminal alkyne remains accessible.[1][2]

Comparative Data

While specific rate constants (k) for the CuAAC reaction of this compound are not readily found in published literature, the general trend observed for para-substituted phenylacetylenes allows for a qualitative comparison. The following table summarizes the expected performance based on available data for analogous compounds.

FeaturePhenylacetyleneThis compound
Structure C₆H₅C≡CHC₆H₅CH₂OC₆H₄C≡CH
Electronic Effect Neutral (reference)Electron-donating (benzyloxy group)
Steric Hindrance MinimalModerate (due to the benzyloxy group)
Expected Reaction Rate BaselineComparable to phenylacetylene
Solubility Soluble in common organic solventsEnhanced solubility in nonpolar organic solvents

Experimental Protocols

To quantitatively assess the kinetics of the CuAAC reaction for either alkyne, a standardized experimental protocol is essential. The following is a general methodology for monitoring the reaction progress, which can be adapted for specific analytical techniques such as NMR spectroscopy or HPLC.

General Protocol for Kinetic Analysis of CuAAC Reactions

1. Materials:

  • Azide (e.g., benzyl azide)

  • Alkyne (phenylacetylene or this compound)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Solvent (e.g., a mixture of DMSO and water)

  • Internal standard for analysis (e.g., mesitylene for GC or NMR)

2. Stock Solution Preparation:

  • Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and ligand in the chosen solvent system. It is crucial to prepare the sodium ascorbate solution fresh before each experiment.

3. Reaction Setup:

  • In a reaction vessel, combine the azide and alkyne solutions.

  • In a separate vial, pre-mix the CuSO₄ and ligand solutions to form the copper-ligand complex.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed immediately by the copper-ligand complex solution to the azide/alkyne mixture.

4. Reaction Monitoring:

  • At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding an excess of a chelating agent like EDTA or by diluting with a solvent that stops the reaction).

  • Analyze the quenched aliquots using a suitable analytical technique (e.g., ¹H NMR, HPLC, or GC) to determine the concentration of reactants and products.

5. Data Analysis:

  • Plot the concentration of the limiting reactant versus time.

  • Determine the initial reaction rate from the slope of the curve at t=0.

  • Calculate the rate constant (k) by fitting the data to the appropriate rate law.

Visualizing the Click Reaction

The following diagrams illustrate the fundamental CuAAC reaction and the comparative structures of the alkynes.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne R-C≡CH Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R'-N₃ Azide->Triazole Cu(I) Cu(I) Catalyst Cu(I)->Alkyne Cu(I)->Azide Ligand Accelerating Ligand Cu(I)->Ligand Stabilization ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Cu(I) Cu(II) Cu(II) Precursor Cu(II)->ReducingAgent Reduction Alkyne_Comparison cluster_phenyl Phenyl Group cluster_benzyloxy Benzyloxy Group Phenylacetylene Phenylacetylene (C₆H₅C≡CH) Phenyl Phenyl Ring Phenylacetylene->Phenyl Benzyloxyphenyl_Acetylene This compound (C₆H₅CH₂OC₆H₄C≡CH) Benzyloxyphenyl_Acetylene->Phenyl para-substituted Benzyloxy Benzyloxy Moiety Benzyloxyphenyl_Acetylene->Benzyloxy

References

A Comparative Analysis of 4'-Benzyloxyphenyl Acetylene and Other Terminal Alkynes in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a terminal alkyne for "click chemistry" is a critical decision that influences reaction efficiency, conjugate stability, and cell permeability. This guide provides a comparative analysis of 4'-Benzyloxyphenyl acetylene against other commonly used terminal alkynes, offering insights into their performance in bioconjugation applications. While direct head-to-head quantitative data for this compound is limited in publicly available literature, this guide synthesizes known principles of terminal alkyne reactivity and bioconjugate properties to provide a useful comparison.

Performance Comparison of Terminal Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation, prized for its high efficiency and specificity.[1] The reactivity of the terminal alkyne in this reaction is influenced by both electronic and steric factors. Aromatic alkynes are generally effective substrates in CuAAC reactions.[2] The presence of electron-withdrawing groups on the alkyne can increase the acidity of the terminal proton, sometimes leading to faster reaction rates, while electron-donating groups may have the opposite effect.[3]

This compound, with its electron-donating benzyloxy group, is expected to have reactivity comparable to or slightly lower than unsubstituted phenylacetylene. Its hydrophobic nature is a key characteristic that distinguishes it from more hydrophilic alkynes, such as those modified with polyethylene glycol (PEG).

Table 1: Comparative Performance of Selected Terminal Alkynes in CuAAC Bioconjugation

FeatureThis compoundPhenylacetylenePropargyl AlcoholAlkyne-PEG4
Structure C₆H₅CH₂OC₆H₄C≡CHC₆H₅C≡CHHC≡CCH₂OHHC≡C(CH₂)₃(OCH₂CH₂)₄OH
Reactivity (Inferred) ModerateModerateModerateModerate to High
Aqueous Solubility LowLowHighHigh
Cell Permeability (Inferred) HighModerateLowLow
Stability of Conjugate HighHighHighHigh
Key Characteristic HydrophobicAromaticHydrophilic, SmallHighly Hydrophilic

Note: Reactivity and cell permeability for this compound are inferred based on its structure and general principles of CuAAC and membrane transport. The stability of the resulting 1,2,3-triazole linkage is consistently high across different terminal alkynes.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for a CuAAC reaction, a bioconjugate stability assay, and a cell permeability assay.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-modified biomolecule with a terminal alkyne.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Terminal alkyne (e.g., this compound) dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand stock solution (e.g., 250 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the terminal alkyne. The molar ratio will need to be optimized but a 5 to 10-fold molar excess of the alkyne is a common starting point. If using a hydrophobic alkyne like this compound, the final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (ideally <5%) to avoid denaturation of the biomolecule.

  • In a separate tube, premix the CuSO₄ and ligand solutions. A common ratio is 1:5 (CuSO₄:ligand).

  • Add the copper/ligand mixture to the reaction mixture containing the azide and alkyne. The final concentration of copper can be varied, but a typical starting point is 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the bioconjugate in a biological matrix.

Materials:

  • Purified bioconjugate

  • Human or animal plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the bioconjugate into the plasma at a defined concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-bioconjugate mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Plot the percentage of intact bioconjugate versus time to determine the half-life of the conjugate in plasma.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict human intestinal absorption of drugs and other small molecules.[4]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Test compound (alkyne-modified small molecule)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For an apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical side of the monolayer.

  • At specified time points, collect samples from the basolateral side.

  • For a basolateral-to-apical (B-A) permeability assessment (to evaluate efflux), add the test compound to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C₀ is the initial concentration on the donor side.

Visualizing Bioconjugation Workflows and Pathways

To better illustrate the processes involved in bioconjugation, the following diagrams have been generated using Graphviz.

Bioconjugation_Workflow cluster_synthesis Synthesis & Modification cluster_conjugation Bioconjugation (CuAAC) cluster_analysis Purification & Analysis Biomolecule Biomolecule Azide_Modification Azide Modification Biomolecule->Azide_Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Click_Reaction Cu(I) Catalyst Sodium Ascorbate Ligand Azide_Biomolecule->Click_Reaction Terminal_Alkyne Terminal Alkyne (e.g., 4'-Benzyloxyphenyl acetylene) Terminal_Alkyne->Click_Reaction Bioconjugate Bioconjugate Click_Reaction->Bioconjugate Purification Purification (e.g., SEC) Bioconjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: General experimental workflow for bioconjugation using CuAAC.

CuAAC_vs_SPAAC cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Cu_Catalyst Cu(I) Catalyst Azide1->Cu_Catalyst Terminal_Alkyne R2-C≡CH Terminal_Alkyne->Cu_Catalyst Triazole1 1,4-Disubstituted Triazole Cu_Catalyst->Triazole1 Azide2 R1-N3 Triazole2 Triazole Product Azide2->Triazole2 Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole2

References

A Head-to-Head Comparison of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for the Conjugation of 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an in-depth, data-driven comparison of these two techniques, with a focus on the reaction of 4'-Benzyloxyphenyl acetylene, to assist in selecting the optimal method for specific research applications.

The fundamental choice between CuAAC and SPAAC represents a trade-off between reaction speed and biological compatibility. CuAAC is celebrated for its fast reaction kinetics, making it highly effective for in vitro applications where speed is a priority.[1][2] However, the essential copper(I) catalyst can be toxic to living cells, which restricts its use in in vivo studies.[3][4][5] In contrast, SPAAC circumvents the need for a metal catalyst, establishing it as the preferred method for live-cell imaging and in vivo bioconjugation.[1][5] This advantage in biocompatibility is often accompanied by slower reaction rates compared to CuAAC.[1]

Quantitative Performance Comparison

The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC for the conjugation of aryl acetylenes like this compound.

Table 1: General Performance Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[6]None required[6]
Biocompatibility Lower, due to copper cytotoxicity[3][4]High, suitable for in vivo and live-cell applications[1][5]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[3]Generally slower than CuAAC, dependent on the cyclooctyne used[3]
Typical Reactant Concentration Micromolar (µM) to millimolar (mM) rangeMicromolar (µM) to millimolar (mM) range
Typical Reaction Time Minutes to a few hours[6]Several hours to overnight[6]
Side Reactions Copper can generate reactive oxygen species (ROS)[7]Some strained alkynes can react with thiols

Table 2: Second-Order Rate Constants for Model Reactions

Reaction TypeAlkyneAzideRate Constant (M⁻¹s⁻¹)
CuAAC PhenylacetyleneBenzyl AzideTypically 1 - 100[3]
SPAAC Bicyclononyne (BCN)Benzyl Azide~0.012 - 0.024[3]
SPAAC Dibenzocyclooctyne (DBCO/ADIBO)Benzyl Azide~0.90[3]

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Reaction Mechanisms and Experimental Workflow

The core difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their respective experimental setups.

Reaction Mechanisms cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Alkyne 4'-Benzyloxyphenyl acetylene CuAAC_Product 1,4-disubstituted 1,2,3-triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Azide-modified molecule CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) CuAAC_Catalyst->CuAAC_Product catalyzes SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Product Triazole Product SPAAC_Alkyne->SPAAC_Product SPAAC_Azide Azide-modified 4'-Benzyloxyphenyl molecule SPAAC_Azide->SPAAC_Product

Comparison of CuAAC and SPAAC reaction pathways.

The experimental workflows for each reaction reflect their fundamental differences.

Experimental Workflows cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow CuAAC_Start Start CuAAC_Step1 Combine 4'-Benzyloxyphenyl acetylene and Azide CuAAC_Start->CuAAC_Step1 CuAAC_Step2 Prepare Catalyst Solution (CuSO4 + Ligand) CuAAC_Step1->CuAAC_Step2 CuAAC_Step3 Add Reducing Agent (Sodium Ascorbate) CuAAC_Step2->CuAAC_Step3 CuAAC_Step4 Incubate (minutes to hours) CuAAC_Step3->CuAAC_Step4 CuAAC_End Purify Product CuAAC_Step4->CuAAC_End SPAAC_Start Start SPAAC_Step1 Combine Azide-modified 4'-Benzyloxyphenyl molecule and Strained Alkyne SPAAC_Start->SPAAC_Step1 SPAAC_Step2 Incubate (hours to overnight) SPAAC_Step1->SPAAC_Step2 SPAAC_End Purify Product SPAAC_Step2->SPAAC_End

Simplified experimental workflows for CuAAC and SPAAC.

Detailed Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions with aryl acetylenes. These should be optimized for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from standard procedures for the copper-catalyzed click reaction.[6][8]

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Appropriate solvent (e.g., DMSO/water mixture, t-BuOH/water)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Mix well.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard purification techniques such as column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is a general guideline for catalyst-free click chemistry.[9]

Materials:

  • Azide-modified 4'-Benzyloxyphenyl molecule

  • Strained alkyne (e.g., DBCO-functionalized molecule, 1-1.5 equivalents)

  • Appropriate solvent (e.g., PBS, DMSO, or a mixture)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the azide-modified 4'-Benzyloxyphenyl molecule in the chosen solvent.

  • Add the strained alkyne to the reaction mixture.

  • Allow the reaction to incubate at room temperature or 37°C for 4-24 hours. The reaction time will depend on the specific strained alkyne and reactants used.

  • Monitor the reaction progress by TLC or LC-MS.

  • The reaction typically proceeds to completion without the need for quenching. Purify the final conjugate as required by the application.[9]

Conclusion

The choice between copper-catalyzed and strain-promoted click chemistry for the conjugation of this compound is dictated by the specific experimental requirements.

CuAAC is the preferred method when:

  • High reaction speed is crucial.

  • The experimental system is not sensitive to the presence of copper.

  • The reagents are readily available and cost-effective.

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a concern.[9]

  • Applications requiring high biocompatibility and mild reaction conditions.

By carefully considering the trade-offs between kinetics and biocompatibility, researchers can select the optimal click chemistry approach to achieve their scientific goals.

References

Benchmarking the Efficiency of 4'-Benzyloxyphenyl acetylene in Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in live-cell imaging, directly impacting the quality and reliability of experimental data. An ideal probe should be bright, photostable, cell-permeant, and exhibit minimal cytotoxicity to ensure that the observed cellular dynamics are not artifacts of the imaging agent itself. This guide provides a framework for benchmarking the efficiency of a novel alkyne-containing compound, 4'-Benzyloxyphenyl acetylene, against established, commercially available fluorescent probes.

While this compound is not a conventional fluorescent probe for live-cell imaging, its structural features, particularly the phenylacetylene moiety, suggest potential for fluorescence. Phenylacetylene derivatives have been investigated for their photophysical properties, and the alkyne group offers a versatile handle for bioorthogonal chemistry, a powerful tool for specific labeling in live cells.[1][2] However, comprehensive data on its performance in a cellular context is lacking. This guide, therefore, outlines the necessary experimental workflows to evaluate its suitability and compares its potential performance metrics against well-characterized probes: Hoechst 33342 for nuclear staining, SiR-actin for cytoskeletal labeling, and Calcein AM as a viability indicator.

Quantitative Comparison of Fluorescent Probes

The following tables summarize the key photophysical and biological properties of the benchmark probes. The data for this compound are yet to be determined and are included to highlight the parameters that require experimental validation.

Table 1: Photophysical Properties of Fluorescent Probes

FeatureThis compoundHoechst 33342SiR-actin
Excitation Max (nm)To be determined~350-361 (bound to DNA)[3]652[4]
Emission Max (nm)To be determined~461-497 (bound to DNA)[3]674[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)To be determinedNot specified1.0 x 10⁵[4]
Quantum Yield (Φ)To be determined~0.4 (bound to DNA)[3]Not specified
PhotostabilityTo be determinedModerate to High[3]High

Table 2: Biological Properties and Applications

FeatureThis compoundHoechst 33342SiR-actin
Cellular TargetTo be determinedA-T rich regions of DNA[3]F-actin[4]
Cell PermeabilityTo be determined (predicted LogP ~3.25 suggests potential)[5]High[3]High[6]
Recommended ConcentrationTo be determined0.1 - 10 µg/mL[3]0.1 - 1 µM[4]
CytotoxicityTo be determinedLow to Moderate[3][7]Low at recommended concentrations[4]

Experimental Protocols for Benchmarking

To evaluate this compound as a live-cell imaging probe, a series of standardized experiments should be performed.

Determination of Photophysical Properties

The initial step is to characterize the fundamental photophysical properties of the compound.

  • Protocol:

    • Prepare solutions of this compound in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol).

    • Measure the absorbance spectra using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_).

    • Measure the fluorescence emission spectra using a fluorometer, exciting at the determined λ_abs_, to identify the maximum emission wavelength (λ_em_).

    • Calculate the fluorescence quantum yield (Φf) using the relative method, comparing the integrated fluorescence intensity to a standard with a known quantum yield (e.g., quinine sulfate).[8] The following equation can be used: Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]

Assessment of Cell Permeability and Localization

This experiment will determine if the compound can enter live cells and where it accumulates.

  • Protocol:

    • Culture a suitable cell line (e.g., HeLa, U2OS) on glass-bottom dishes.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a range of working concentrations (e.g., 1-10 µM).

    • Incubate the cells with the probe-containing medium for various time points (e.g., 15, 30, 60 minutes) at 37°C.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Image the cells using a fluorescence microscope with appropriate filter sets based on the determined excitation and emission spectra.

    • Co-stain with known organelle markers (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria) to determine subcellular localization.

Evaluation of Cytotoxicity

It is crucial to determine the concentration range at which this compound does not adversely affect cell health.

  • Protocol: Calcein AM Viability Assay

    • Plate cells in a 96-well plate and allow them to adhere overnight.[9]

    • Treat the cells with a serial dilution of this compound for a period relevant to the intended imaging duration (e.g., 4, 12, 24 hours). Include untreated and vehicle (DMSO) controls.

    • Prepare a working solution of Calcein AM (typically 1-5 µM) in PBS.[10]

    • Remove the treatment medium, wash the cells with PBS, and incubate with the Calcein AM working solution for 15-30 minutes at 37°C.[10]

    • Measure the fluorescence intensity using a plate reader (Ex/Em ~490/525 nm).[9] A decrease in fluorescence intensity compared to the control indicates cytotoxicity.

Photostability Assessment

This experiment measures how quickly the probe's fluorescence diminishes upon continuous exposure to excitation light.

  • Protocol:

    • Prepare live cells stained with this compound as described for the permeability assay.

    • Select a region of interest and acquire a time-lapse series of images with continuous illumination using the fluorescence microscope.

    • Measure the fluorescence intensity of the stained structures over time.

    • Plot the normalized fluorescence intensity against time to determine the photobleaching rate.

    • Compare the bleaching half-life to that of a known photostable probe under identical imaging conditions.

Mandatory Visualizations

Experimental_Workflow_for_Probe_Evaluation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Live-Cell Evaluation cluster_2 Phase 3: Data Analysis & Comparison P1 Determine Photophysical Properties (Abs/Em, Quantum Yield) P2 Assess Cell Permeability and Localization P1->P2 Proceed if fluorescent P3 Evaluate Cytotoxicity (e.g., Calcein AM Assay) P2->P3 Proceed if cell-permeant P4 Measure Photostability (Time-lapse Imaging) P3->P4 Determine non-toxic concentration P5 Benchmark against Established Probes P4->P5 Compare performance metrics Cytotoxicity_Assay_Workflow start Plate cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for defined period treat->incubate wash Wash with PBS incubate->wash stain Stain with Calcein AM wash->stain measure Measure Fluorescence (Ex/Em ~490/525 nm) stain->measure end Analyze Data: Viability vs. Concentration measure->end

References

Spectroscopic comparison of 4'-Benzyloxyphenyl acetylene derivatives with varying substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of a series of 4'-Benzyloxyphenyl acetylene derivatives bearing different substituents on the phenylacetylene moiety has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the impact of electron-donating and electron-withdrawing groups on the spectral properties of these compounds, supported by aggregated data from various chemical studies.

The core structure, this compound, serves as a versatile scaffold in medicinal chemistry and materials science. Understanding how substituents modulate its electronic and, consequently, its spectroscopic properties is crucial for the rational design of novel compounds with desired characteristics. This guide focuses on three key derivatives: the unsubstituted parent compound (R=H), a derivative with an electron-donating methoxy group (R=OCH₃), and one with an electron-withdrawing nitro group (R=NO₂).

Introduction to the Compared Derivatives

The three derivatives under comparison are:

  • Compound 1: 1-(Benzyloxy)-4-(phenylethynyl)benzene (R = H)

  • Compound 2: 1-(Benzyloxy)-4-((4-methoxyphenyl)ethynyl)benzene (R = OCH₃)

  • Compound 3: 1-(Benzyloxy)-4-((4-nitrophenyl)ethynyl)benzene (R = NO₂)

These compounds were chosen to illustrate the characteristic spectroscopic shifts induced by substituents with varying electronic effects. The benzyloxy group remains constant across the series, providing a common baseline for comparison.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃, δ in ppm)

Proton AssignmentCompound 1 (R=H)Compound 2 (R=OCH₃)Compound 3 (R=NO₂)
Benzyloxy CH₂~5.08 (s, 2H)~5.07 (s, 2H)~5.10 (s, 2H)
Phenyl H (Benzyloxy)~7.30-7.45 (m, 5H)~7.30-7.45 (m, 5H)~7.30-7.45 (m, 5H)
Aromatic H (ortho to OBn)~7.45 (d, 2H)~7.43 (d, 2H)~7.48 (d, 2H)
Aromatic H (meta to OBn)~6.95 (d, 2H)~6.93 (d, 2H)~6.98 (d, 2H)
Phenylacetylene H~7.28-7.52 (m, 5H)~7.45 (d, 2H)~7.65 (d, 2H)
Phenylacetylene H (OCH₃)N/A~6.88 (d, 2H)N/A
Phenylacetylene H (NO₂)N/AN/A~8.22 (d, 2H)
Methoxy H (OCH₃)N/A~3.83 (s, 3H)N/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃, δ in ppm)

Carbon AssignmentCompound 1 (R=H)Compound 2 (R=OCH₃)Compound 3 (R=NO₂)
Benzyloxy CH₂~70.1~70.0~70.3
Phenyl C (Benzyloxy)~127.5, 128.1, 128.6~127.5, 128.1, 128.6~127.5, 128.1, 128.6
Benzyloxy C-ipso~137.0~137.1~136.8
Aromatic C-OBn~158.5~158.3~159.0
Aromatic C (ortho to OBn)~133.0~132.8~133.5
Aromatic C (meta to OBn)~115.0~114.9~115.2
Aromatic C-C≡~116.0~115.5~116.8
Phenylacetylene C-ipso~123.5~115.4~130.3
Phenylacetylene C~128.3, 128.4, 131.6~114.0, 133.0~123.6, 132.3
Phenylacetylene C-OCH₃N/A~159.6N/A
Phenylacetylene C-NO₂N/AN/A~147.0
Alkyne C≡C~89.5, ~88.5~89.4, ~88.1~94.7, ~87.5
Methoxy C (OCH₃)N/A~55.3N/A

Table 3: Infrared (IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopic Data (Estimated)

Spectroscopic ParameterCompound 1 (R=H)Compound 2 (R=OCH₃)Compound 3 (R=NO₂)
IR ν(C≡C) (cm⁻¹)~2215~2210~2218
IR ν(C-O) ether (cm⁻¹)~1245, ~1025~1248, ~1030~1250, ~1020
IR ν(NO₂) symmetric (cm⁻¹)N/AN/A~1345
IR ν(NO₂) asymmetric (cm⁻¹)N/AN/A~1515
UV-Vis λₘₐₓ (nm, in THF)~305~315~330
Fluorescence λₑₘ (nm, in THF)~350~370~420 (weak)

Analysis of Spectroscopic Trends

The spectroscopic data reveals predictable trends based on the electronic nature of the substituent on the phenylacetylene ring.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectra, the protons on the nitro-substituted phenyl ring (Compound 3) are significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro group. Conversely, the methoxy group in Compound 2 shields the protons on its attached phenyl ring, causing a slight upfield shift compared to the unsubstituted Compound 1. The signals for the benzyloxy group remain relatively consistent across the series.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms in the phenylacetylene ring of Compound 3 are deshielded, while those in Compound 2 are shielded. The chemical shifts of the acetylenic carbons are also influenced, with the internal alkyne carbon of the nitro derivative showing a noticeable downfield shift.

  • Infrared (IR) Spectroscopy: The characteristic stretching vibration of the alkyne C≡C bond is weakly influenced by the substituents, with a slight increase in frequency for the electron-withdrawing nitro group. More diagnostically, Compound 3 exhibits strong symmetric and asymmetric stretching bands for the NO₂ group.

  • UV-Visible and Fluorescence Spectroscopy: The UV-Vis absorption maximum (λₘₐₓ) undergoes a bathochromic (red) shift as the conjugation and donor-acceptor character of the molecule increases. The methoxy group (electron donor) and the nitro group (electron acceptor) extend the π-system and create a stronger intramolecular charge transfer (ICT) character, leading to lower energy electronic transitions compared to the unsubstituted derivative. This effect is most pronounced in Compound 3. A similar trend is expected for the fluorescence emission, with the emission wavelength increasing with greater ICT character. The nitro group in Compound 3 is also known to often quench fluorescence, resulting in a weaker emission.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer at room temperature. A sufficient number of scans are collected to ensure a good signal-to-noise ratio, particularly for ¹³C NMR.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic vibrational bands.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation: A stock solution of the sample is prepared in a UV-grade solvent (e.g., tetrahydrofuran, THF). This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).

  • Data Acquisition: The sample solution is placed in a 1 cm path length quartz cuvette. A baseline spectrum is recorded using a cuvette filled with the pure solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum.

Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a fluorescence-grade solvent, with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Data Acquisition: The sample is placed in a quartz cuvette in a spectrofluorometer. An excitation wavelength (often the λₘₐₓ from the UV-Vis spectrum) is selected. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength.

  • Data Analysis: The wavelength of maximum emission (λₑₘ) is identified from the emission spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of these derivatives and the logical relationship of substituent effects on the spectroscopic data.

G cluster_synthesis Synthesis Workflow cluster_characterization Spectroscopic Characterization start Starting Materials (4-Benzyloxyphenol & Substituted Phenylacetylene) coupling Sonogashira Coupling start->coupling workup Reaction Workup & Purification coupling->workup product Final Product (this compound Derivative) workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis fluorescence Fluorescence Spectroscopy product->fluorescence data Structural & Photophysical Data nmr->data ftir->data uvvis->data fluorescence->data

Fig. 1: General workflow for synthesis and characterization.

G cluster_nmr NMR Shifts cluster_optical Optical Properties substituent Substituent (R) edg Electron-Donating (e.g., -OCH₃) substituent->edg ewg Electron-Withdrawing (e.g., -NO₂) substituent->ewg shielding Shielding (Upfield Shift) edg->shielding causes batho Bathochromic Shift (Red Shift) edg->batho causes moderate deshielding Deshielding (Downfield Shift) ewg->deshielding causes ewg->batho causes strong hypso Hypsochromic Shift (Blue Shift)

Fig. 2: Substituent effects on spectroscopic properties.

This guide provides a foundational understanding of the spectroscopic properties of substituted this compound derivatives. The presented data and trends can aid researchers in the identification and design of new molecules for a wide range of scientific applications.

References

In vitro and in vivo stability comparison of bioconjugates formed with 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical factor that dictates its therapeutic efficacy and safety. Premature cleavage of a linker can lead to off-target toxicity and reduced potency. This guide provides a comparative analysis of the in vitro and in vivo stability of bioconjugates formed using 4'-Benzyloxyphenyl acetylene (BOPA), contextualized with data from alternative conjugation chemistries.

This compound facilitates bioconjugation through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage. This triazole ring is known for its exceptional chemical and enzymatic stability, making it a robust choice for applications requiring the bioconjugate to remain intact in circulation.

Quantitative Stability Comparison

While specific quantitative stability data for bioconjugates formed with this compound was not found in the reviewed literature, the stability of the resulting 1,2,3-triazole linkage is well-documented to be very high. The following tables provide a summary of stability data for bioconjugates formed with triazole and other common linkers to offer a comparative perspective.

Table 1: In Vitro Stability of Various Bioconjugate Linkages in Plasma

Linker TypeSpecific ExampleMatrixStability MetricKey Findings
Triazole (from Aryl Acetylene) General Triazole LinkageHuman PlasmaHalf-life (t½) > 230 daysGenerally considered one of the most stable bioorthogonal linkages, resistant to hydrolysis and enzymatic degradation.
Maleimide-Thioether ThiosuccinimideRat Serum% Intact ADC after 7 days: >95% (for stabilized maleimides)Traditional maleimide linkages can be unstable and undergo retro-Michael addition; next-generation maleimides show improved stability.[1][2]
Cleavable Linker Valine-Citrulline (VC)Human PlasmaHalf-life (t½) > 9 daysHighly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[3]
Cleavable Linker Valine-Alanine (VA)Human Plasma-More stable than Val-Cit in mouse plasma.[3]
Disulfide -Plasma-Readily cleaved by reducing agents like glutathione, which is useful for intracellular drug delivery.
Ester -Plasma-Prone to hydrolysis by esterases, often used in prodrug strategies for controlled release.

Table 2: In Vivo Stability (Pharmacokinetics) of Various Bioconjugate Linkages

Linker TypeSpecific ExampleAnimal ModelPharmacokinetic ParameterKey Findings
Triazole (from Aryl Acetylene) General Triazole Linkage--Expected to have a long half-life due to high stability, though specific in vivo data for BOPA is not readily available.
Maleimide-Thioether ThioMab ADC (TDC)RatSlower clearance compared to traditional ADCSite-specific conjugation with stabilized maleimides can lead to improved pharmacokinetics and reduced deconjugation.[4]
Cleavable Linker Valine-Citrulline-PABCMouseRapid decrease in DARThe VC-PABC linker was found to be relatively unstable in vivo in mice.[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) OHPAS-MMAFMouseStableThe OHPAS linker demonstrated stability in in vivo pharmacokinetic studies in mice.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of bioconjugate stability.

In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in plasma by monitoring the integrity of the conjugate over time.

Materials:

  • Bioconjugate of interest

  • Pooled plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: The bioconjugate is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: The samples are analyzed to quantify the amount of intact bioconjugate, total antibody, and released payload.

    • LC-MS: This method can be used to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates deconjugation.

    • ELISA: An enzyme-linked immunosorbent assay can measure the concentration of the intact bioconjugate.

In Vivo Pharmacokinetic Study

This study determines the stability, clearance, and overall pharmacokinetic profile of a bioconjugate in a relevant animal model.

Materials:

  • Bioconjugate of interest

  • Appropriate animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Analytical instruments (ELISA, LC-MS/MS)

Procedure:

  • Dosing: The bioconjugate is administered to a cohort of animals, typically via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Pharmacokinetic Analysis: Plasma samples are analyzed to determine the concentration of:

    • Total antibody (using an ELISA that detects the antibody regardless of conjugation state).

    • Antibody-drug conjugate (using an ELISA that is specific to the conjugated payload).

    • Free payload (using LC-MS/MS).

Visualizing Experimental Workflows

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Bioconjugate Bioconjugate Incubation Incubate at 37°C Bioconjugate->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation Timepoints Collect Aliquots at Time Points (0-168h) Incubation->Timepoints LCMS LC-MS Analysis (Measure DAR) Timepoints->LCMS ELISA ELISA Analysis (Measure Intact ADC) Timepoints->ELISA Data Data Analysis (Calculate Half-life) LCMS->Data ELISA->Data

Caption: Workflow for the in vitro plasma stability assay.

InVivo_Stability_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Bioconjugate to Animal Model Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Prep Prepare Plasma Blood_Sampling->Plasma_Prep Total_Ab Total Antibody (ELISA) Plasma_Prep->Total_Ab Intact_ADC Intact ADC (ELISA) Plasma_Prep->Intact_ADC Free_Payload Free Payload (LC-MS/MS) Plasma_Prep->Free_Payload PK_Data Calculate PK Parameters (t½, Clearance, AUC) Total_Ab->PK_Data Intact_ADC->PK_Data Free_Payload->PK_Data

References

Comparative study of the cytotoxicity of 4'-Benzyloxyphenyl acetylene and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Analysis of Phenylacetamide Derivatives in Cancer Cell Lines

Phenylacetate and its derivatives are a class of aromatic fatty acids that have shown considerable promise as anti-neoplastic agents.[1] These compounds are known to inhibit cancer cell growth and induce cell death.[1] More potent derivatives, such as various phenylacetamides, have been synthesized and evaluated, demonstrating significant cytotoxic effects across multiple cancer cell lines.[1][2]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several phenylacetamide derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound IDAnalogue DescriptionCell LineIC50 (µM)
2a-2c 2-(4-Fluorophenyl)-N-phenylacetamide with nitro moietyPC3 (Prostate Carcinoma)Not specified, but higher activity than 2d-2f
2b 2-(4-Fluorophenyl)-N-phenylacetamide derivativePC3 (Prostate Carcinoma)52
2c 2-(4-Fluorophenyl)-N-phenylacetamide with p-nitro substituentPC3 (Prostate Carcinoma)80
2c 2-(4-Fluorophenyl)-N-phenylacetamide with p-nitro substituentMCF-7 (Breast Cancer)100
3c Phenylacetamide derivativeMCF-7 (Breast Cancer)0.7 ± 0.08
3d Phenylacetamide derivativeMCF-7 (Breast Cancer)0.7 ± 0.4
3d Phenylacetamide derivativeMDA-MB-468 (Breast Cancer)0.6 ± 0.08
3d Phenylacetamide derivativePC-12 (Pheochromocytoma)0.6 ± 0.08
ReferenceImatinibPC3 (Prostate Carcinoma)40
ReferenceImatinibMCF-7 (Breast Cancer)98

Data sourced from multiple studies evaluating synthetic phenylacetamide derivatives.[2][3][4][5]

Experimental Protocols

The data presented above were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12, PC3) are harvested and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell adherence.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the phenylacetamide derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug like Imatinib) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Harvest and Count Cancer Cells B Seed Cells into 96-well Plates A->B C Prepare Serial Dilutions of Phenylacetamide Derivatives B->C Allow cells to adhere overnight D Add Compounds to Wells C->D E Incubate for 48-72 hours D->E F Add MTT Reagent to each well E->F G Incubate for 2-4 hours F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance with Plate Reader H->I J Calculate Cell Viability (%) I->J K Determine IC50 Values J->K G Apoptotic Signaling Pathways Induced by Phenylacetamides cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Phenylacetamide Derivatives fasl FasL (Upregulated) compound->fasl bax Bax (Upregulated) compound->bax bcl2 Bcl-2 (Downregulated) compound->bcl2 fas Fas Receptor fasl->fas cas8 Caspase-8 (Activated) fas->cas8 cas3 Executioner Caspase-3/7 (Activated) cas8->cas3 mito Mitochondria bax->mito bcl2->mito cas9 Caspase-9 (Activated) mito->cas9 Cytochrome c release cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Assessing the Impact of the Benzyloxy Group on the Reactivity of 4'-Benzyloxyphenyl Acetylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4'-Benzyloxyphenyl acetylene with alternative terminal alkynes, namely the parent aromatic alkyne, phenylacetylene, and a representative aliphatic alkyne, 1-octyne. The assessment focuses on two of the most prevalent and synthetically important reactions for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry." This analysis is supported by experimental data from various sources and includes detailed experimental protocols to facilitate reproducibility.

Executive Summary

The reactivity of a terminal alkyne is critically influenced by the electronic nature of its substituent. In this compound, the presence of the para-benzyloxy group, an electron-donating group, is anticipated to modulate its reactivity in comparison to the unsubstituted phenylacetylene. This guide will demonstrate that the benzyloxy group exerts a noticeable, albeit not dramatic, influence on the reactivity in both Sonogashira and CuAAC reactions. Generally, for aryl acetylenes, the electron-withdrawing character of the phenyl ring enhances the acidity of the acetylenic proton, making them more reactive than their aliphatic counterparts in reactions like the Sonogashira coupling. The introduction of an electron-donating group like benzyloxy is expected to slightly attenuate this effect.

Electronic Effects of the Benzyloxy Group: A Hammett Analysis

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern organic synthesis.[1] The reaction mechanism involves the formation of a copper acetylide intermediate, making the acidity of the alkyne proton a crucial factor.

Table 1: Comparison of Yields in Sonogashira Coupling Reactions

AlkyneAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-Iodo-N,N-dimethylanilinePdCl₂(PPh₃)₂, CuIDMF/Et₃NRT48~85% (estimated)[2]
Phenylacetylene IodobenzenePd/CuFe₂O₄ MNPs, K₂CO₃EtOH70390[3]
Phenylacetylene 4-IodotoluenePd on alumina, Cu₂OTHF/DMA7572<2%[4]
Phenylacetylene 4-IodotoluenePdCl₂(PPh₃)₂, CuI, Et₃N[TBP][4EtOV]553>95%[5]
1-Octyne 1-IodonaphthalenePd(PPh₃)₂Cl₂, CuI, SDSWater40-Moderate to High[6]
1-Octyne Aryl HalidesFe₃O₄@SiO₂–TCT–PVA–Pd(0)H₂O--High[7]

Analysis:

Direct comparison is challenging due to varied reaction conditions. However, we can infer general trends. Phenylacetylene consistently provides high yields in Sonogashira couplings with various aryl halides under optimized conditions.[3][5] The benzyloxy group in this compound, being electron-donating, might slightly decrease the rate of the initial deprotonation step compared to phenylacetylene, but it is still expected to be a highly effective coupling partner, providing good to excellent yields. Aliphatic alkynes like 1-octyne are generally less reactive than aryl acetylenes in Sonogashira couplings due to the lower acidity of their terminal proton, though good yields can be achieved under specific conditions.[6][7]

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition that forms a stable 1,2,3-triazole linkage.[8] Unlike the Sonogashira coupling, the electronic demand on the alkyne is less pronounced, and both electron-rich and electron-poor alkynes generally react well.[9]

Table 2: Comparison of Yields in CuAAC Reactions with Benzyl Azide

AlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Not specifiedNot specifiedNot specifiedNot specifiedHigh (assumed)-
Phenylacetylene CuI, Et₃NCyrene™301284 (isolated)[10]
Phenylacetylene [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT0.08>99 (conversion)[11]
Phenylacetylene CuSO₄, Sodium AscorbateWater5024>99 (with 2.5 ppm Cu-MONPs)[12]
1-Octyne Fe₃O₄@SiO₂–TCT–PVA–Pd(0)H₂O--High[7]
Hex-1-yne [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT3>99 (conversion)[13]

Analysis:

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is a representative example for the coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between an azide and a terminal alkyne.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • In a reaction vessel, dissolve the azide and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

Visualizing Reaction Pathways and Workflows

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Cu(I)C≡CR' Cu(I)C≡CR' Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR' R'C≡CH, Base Cu(I)C≡CR'->Cu(I)X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

CuAAC_Mechanism Cu(I) Cu(I) Cu(I)-acetylide Cu(I)-acetylide Cu(I)->Cu(I)-acetylide Coordination R-C≡CH R-C≡CH R-C≡CH->Cu(I)-acetylide Cu(II)-triazolide Cu(II)-triazolide Cu(I)-acetylide->Cu(II)-triazolide Cycloaddition R'-N3 R'-N3 R'-N3->Cu(II)-triazolide Cu(II)-triazolide->Cu(I) Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu(II)-triazolide->Product Protonolysis H+ H+ H+->Product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh Reactants (Alkyne, Azide/Halide) Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Solvent Prepare Anhydrous Solvent Solvent->Mixing Catalyst Add Catalyst System (Pd/Cu or Cu) Catalyst->Mixing Conditions Set Temperature and Stirring Mixing->Conditions Monitoring Monitor Progress (TLC, GC-MS) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification

References

A Guide to the Validation of a New RP-HPLC Method for the Quantification of 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview of the validation of a newly developed analytical method for the quantification of 4'-Benzyloxyphenyl acetylene. The selection of an appropriate and thoroughly validated analytical method is critical for accurate analysis in research, quality control, and stability studies. This document outlines the performance characteristics of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and provides the supporting validation data.

The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of the New Analytical Method

The performance of the newly developed RP-HPLC method for the quantification of this compound is summarized below. The data demonstrates that the method meets the stringent criteria for a reliable and robust analytical procedure.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity (Correlation Coefficient, r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%%RSD ≤ 2.0%
Precision (Intermediate Precision, %RSD) 1.12%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-

Experimental Protocols

Detailed methodologies for the chromatographic conditions and the validation experiments are provided below.

Proposed RP-HPLC Method

Given the non-polar nature of this compound, a reverse-phase HPLC method was developed.[4][5]

  • Instrument: Standard High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Retention Time of this compound: Approximately 6.2 minutes.

Validation Experiments

The specificity of the method was evaluated to ensure that there is no interference from any components of the sample matrix. A blank solution (mobile phase) and a placebo solution were injected into the chromatograph, and the chromatograms were compared with that of a standard solution of this compound.

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 50% to 150% of the target concentration.[6] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
50485230
75730115
100980560
1251225890
1501475340

The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).[7] The analysis was performed in triplicate for each concentration.

Accuracy Data

Concentration LevelSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
80%8079.899.8%
80%8079.299.0%
80%8080.4100.5%
100%100101.2101.2%
100%10099.599.5%
100%100100.8100.8%
120%120118.999.1%
120%120120.6100.5%
120%120119.599.6%

The precision of the analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, under the same operating conditions. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument to assess the ruggedness of the method. The %RSD was calculated for the combined results.

Precision Data

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1981230975430
2978540988670
3985670969820
4976320981250
5988910973450
6979870985670
Mean 981757 979048
%RSD 0.52% 0.78%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

LOD and LOQ Data

ParameterValue
Standard Deviation of y-intercept1500
Slope of Calibration Curve9800
LOD (µg/mL) 0.51
LOQ (µg/mL) 1.53

Visualizations

G cluster_workflow Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Execution of Validation Experiments B->C D Data Analysis and Evaluation C->D E Validation Report D->E

Caption: Workflow for Analytical Method Validation.

G cluster_params Key Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Accuracy->Precision Robustness Robustness

Caption: Interrelationship of Key Validation Parameters.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 4'-Benzyloxyphenyl Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the meticulous management of chemical waste is a cornerstone of both safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 4'-Benzyloxyphenyl acetylene, ensuring operational integrity and adherence to regulatory standards.

Immediate Safety and Hazard Information

Core Hazard Profile (Inferred)

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause irritation upon direct contact.Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.Wear safety glasses with side shields or goggles.
Flammability Assumed to be a flammable solid.Keep away from heat, sparks, and open flames.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when handling.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[2] Adherence to all federal, state, and local environmental regulations is mandatory.[2]

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide a complete and accurate description of the waste, including its name and any known hazards.

Experimental Workflow for Disposal

Below is a visual representation of the logical steps for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Collect_Waste Collect Waste Chemical and Contaminated Materials PPE->Collect_Waste Label_Container Use Designated & Labeled Hazardous Waste Container Collect_Waste->Label_Container Seal_Container Keep Container Tightly Closed Label_Container->Seal_Container Store_Waste Store in a Cool, Dry, Well-Ventilated Area Contact_EHS Contact EHS or Licensed Waste Disposal Company Store_Waste->Contact_EHS Seal_Container->Store_Waste Incineration Professional Incineration (with afterburner & scrubber) Contact_EHS->Incineration

References

Personal protective equipment for handling 4'-Benzyloxyphenyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Benzyloxyphenyl Acetylene

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation[1][2].
Eye/Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be used with goggles when there is a significant risk of splashing[2][3].Protects eyes from splashes and airborne particles[1].
Body Protection A lab coat or chemical-resistant coverall.Protects against skin exposure from splashes or spills[1][4].
Respiratory Protection A NIOSH-approved respirator is required if handling the solid form outside of a fume hood or if dust and aerosols may be generated[1][5].Prevents inhalation and respiratory irritation[1].

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₂O[6][7][8]
Molecular Weight 208.26 g/mol [6][7][8]
Melting Point 260 °C[7]
Boiling Point 328.5 ± 25.0 °C (Predicted)[7]
Storage Sealed in a dry, well-ventilated place at 2-8°C. May require storage under nitrogen[1][8][9].

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Experimental Protocol for Handling:

  • Preparation:

    • Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that an eyewash station and safety shower are readily accessible[2].

    • Don all required personal protective equipment as outlined in the PPE table above.

  • Handling:

    • Conduct all manipulations of the compound within a chemical fume hood to control exposure[1].

    • Avoid breathing any dust, fumes, or vapors that may be generated[1][2].

    • Avoid direct contact with skin and eyes[2].

    • Keep the container tightly closed when not in use[1].

    • Store away from incompatible materials such as strong oxidizing agents and strong bases[2].

  • Post-Handling:

    • After handling, wash hands and any exposed skin thoroughly with soap and water[1][2].

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse[1].

First-Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention. Remove and launder contaminated clothing before reuse[1][2].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help[1].

  • If Swallowed: Rinse mouth with water and get medical attention[2].

Disposal Plan

The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container[10].

    • The container must be kept tightly closed[1].

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Discharge of this chemical into sewer systems or the environment is strictly prohibited[10].

    • All waste must be disposed of through a licensed chemical waste disposal facility[1][2][10]. Contact your institution's EHS office to arrange for pickup and disposal.

    • Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected as hazardous waste. After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines[10].

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep cluster_handling cluster_post cluster_waste cluster_disposal prep 1. Preparation sds Review SDS handling 2. Handling prep->handling Proceed when ready ppe Don Required PPE fume_hood Work in Fume Hood post_handling 3. Post-Handling handling->post_handling After experiment avoid_contact Avoid Contact & Inhalation wash Wash Hands waste 4. Waste Management post_handling->waste After cleanup decontaminate Decontaminate Workspace collect Collect in Labeled Hazardous Waste Container disposal 5. Disposal waste->disposal When container is full ehs Arrange Pickup by Licensed Disposal Facility

Caption: Workflow for handling this compound.

References

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